PF-8380 hydrochloride
説明
特性
分子式 |
C22H22Cl3N3O5 |
|---|---|
分子量 |
514.79 |
IUPAC名 |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H21Cl2N3O5.ClH/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18;/h1-2,9-12H,3-8,13H2,(H,25,29);1H |
SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl.Cl |
製品の起源 |
United States |
Foundational & Exploratory
PF-8380 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-8380 hydrochloride is a potent and specific small-molecule inhibitor of autotaxin (ATX), a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] By directly inhibiting the lysophospholipase D (lysoPLD) activity of ATX, PF-8380 effectively reduces LPA levels both in plasma and at sites of inflammation.[1][3] This targeted mechanism of action has established PF-8380 as a valuable pharmacological tool for investigating the pathophysiological roles of the ATX-LPA signaling axis in a variety of preclinical models, including those for inflammation, cancer, and fibrosis. This technical guide provides an in-depth overview of the mechanism of action of PF-8380, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Autotaxin
PF-8380 exerts its pharmacological effects through the direct inhibition of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[4][5] ATX is a secreted enzyme that plays a crucial role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), leading to a wide range of cellular responses, including cell proliferation, migration, survival, and cytokine secretion.[1][2] In pathological conditions such as cancer and inflammation, ATX is often upregulated, leading to excessive LPA production and signaling.[1][2]
PF-8380 acts as a potent inhibitor of the lysoPLD activity of ATX, thereby blocking the conversion of LPC to LPA.[6][7] This inhibition leads to a significant reduction in LPA levels, which has been demonstrated both in vitro and in vivo.[1][3]
Quantitative Data
The inhibitory potency of PF-8380 against autotaxin has been quantified in various assays, highlighting its high affinity and effectiveness.
| Assay Type | Target Species | Substrate | IC50 | Reference(s) |
| Isolated Enzyme Assay | Human | Not Specified | 2.8 nM | [1][2][3][6][7][8][9][10] |
| Human Whole Blood Assay | Human | Endogenous | 101 nM | [1][2][6][7][8][9][10][11] |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [6][7][10] |
Signaling Pathways and Experimental Workflows
The Autotaxin-LPA Signaling Pathway and its Inhibition by PF-8380
The following diagram illustrates the central role of autotaxin in the production of LPA and the mechanism by which PF-8380 intervenes.
Caption: The ATX-LPA signaling pathway and the inhibitory action of PF-8380.
Experimental Workflow for Assessing PF-8380 Efficacy in a Rat Air Pouch Model of Inflammation
This diagram outlines the key steps in the widely used rat air pouch model to evaluate the anti-inflammatory effects of PF-8380 in vivo.
Caption: Workflow for the rat air pouch model of inflammation.
In Vitro Assay Workflow for Determining Autotaxin Inhibition
The following diagram depicts a typical workflow for an in vitro assay to measure the inhibitory activity of compounds like PF-8380 on autotaxin.
Caption: Workflow for an in vitro autotaxin inhibition assay.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
This protocol is adapted from commercially available autotaxin inhibitor screening assay kits.
Materials:
-
Recombinant human autotaxin (ATX)
-
This compound
-
Autotaxin assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
Autotaxin substrate (e.g., bis-(p-nitrophenyl) phosphate (BNPP) or a fluorogenic substrate like FS-3)
-
96-well microplate
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare a stock solution of PF-8380 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PF-8380 stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the diluted PF-8380 solutions to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control (no inhibitor).
-
Add a solution of recombinant human autotaxin to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the autotaxin substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the rate of reaction for each concentration of PF-8380.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the PF-8380 concentration and fitting the data to a dose-response curve.
Rat Air Pouch Model of Inflammation
This protocol is a generalized procedure based on established methods.[1][3][9][11]
Animals:
-
Male Lewis or Sprague-Dawley rats
Procedure:
-
Pouch Formation: Anesthetize the rats and inject a volume of sterile air (e.g., 20 mL) subcutaneously into the dorsal region to create an air pouch. To maintain the pouch, a second injection of air (e.g., 10 mL) may be administered after 2-3 days.
-
Induction of Inflammation: On day 6, inject a pro-inflammatory agent, such as a 1-2% solution of carrageenan in sterile saline, into the air pouch.
-
Drug Administration: At a specified time relative to the carrageenan injection, administer this compound orally at the desired dose (e.g., 30 mg/kg). A vehicle control group should also be included.
-
Exudate Collection: At a designated time point after drug administration (e.g., 3-24 hours), euthanize the rats and carefully collect the inflammatory exudate from the air pouch by washing the pouch with a known volume of sterile saline.
-
Analysis:
-
Measure the total volume of the collected exudate.
-
Determine the number of inflammatory cells (e.g., neutrophils, macrophages) in the exudate using a hemocytometer or an automated cell counter.
-
Centrifuge the exudate to separate the cellular and fluid components.
-
Analyze the supernatant for LPA levels using mass spectrometry and for the concentration of inflammatory mediators (e.g., cytokines, prostaglandins) using ELISA or other immunoassays.
-
Glioblastoma Cell Radiosensitization Assays
The following protocols are based on studies demonstrating the ability of PF-8380 to enhance the radiosensitivity of glioblastoma (GBM) cells.[4][5][6][8][12]
Cell Lines:
-
Human glioblastoma cell lines (e.g., U87-MG)
-
Murine glioblastoma cell lines (e.g., GL261)
4.3.1. Clonogenic Survival Assay
-
Seed GBM cells in 6-well plates at a low density and allow them to attach overnight.
-
Pre-treat the cells with PF-8380 (e.g., 1 µM) or vehicle for a specified duration (e.g., 45 minutes).
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
After irradiation, replace the medium with fresh, drug-free medium and incubate the cells for 10-14 days to allow for colony formation.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.
4.3.2. Cell Migration (Scratch) Assay
-
Grow GBM cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and replace the medium with fresh medium containing PF-8380 or vehicle.
-
Irradiate the cells as required.
-
Capture images of the scratch at the beginning of the experiment and at various time points thereafter (e.g., 24 hours).
-
Quantify cell migration by measuring the closure of the scratch area over time.
4.3.3. Immunoblotting for Akt Phosphorylation
-
Plate GBM cells and allow them to grow to a suitable confluency.
-
Pre-treat the cells with PF-8380 or vehicle before irradiation.
-
At various time points after irradiation, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that PF-8380 has adequate oral bioavailability for in vivo testing.[1] Following oral administration, PF-8380 is absorbed and leads to a rapid and significant reduction in plasma LPA levels, demonstrating a clear pharmacokinetic/pharmacodynamic relationship.[1]
Clinical Development Status
As of the current date, this compound is primarily utilized as a research tool to investigate the roles of autotaxin and LPA in various diseases. There is no publicly available information to suggest that PF-8380 has entered into human clinical trials. Its value lies in its utility as a potent and specific inhibitor for preclinical research and target validation.
Conclusion
This compound is a well-characterized and potent inhibitor of autotaxin. Its ability to effectively reduce LPA levels has made it an indispensable tool for elucidating the complex biology of the ATX-LPA signaling axis. The data and protocols presented in this guide provide a comprehensive resource for researchers employing PF-8380 in their studies of inflammation, cancer, and other LPA-driven pathologies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PF-8380 (PD012872, JMSUDQYHPSNBSN-UHFFFAOYSA-N) [probes-drugs.org]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tosoh.co.jp [tosoh.co.jp]
- 12. rndsystems.com [rndsystems.com]
The Autotaxin-LPA Axis: A Technical Guide to Inhibition by PF-8380 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, angiogenesis, and inflammation. Its dysregulation is associated with numerous diseases such as cancer, fibrosis, and arthritis. PF-8380 hydrochloride is a potent and specific small-molecule inhibitor of autotaxin, serving as a crucial tool for elucidating the roles of the ATX-LPA pathway and as a potential therapeutic agent. This technical guide provides an in-depth overview of the this compound autotaxin inhibition pathway, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visualization of the associated signaling cascades.
The Autotaxin-LPA Signaling Pathway
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, in turn, exerts its biological effects by activating at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[3][4] The activation of these receptors triggers a cascade of downstream signaling events through various G proteins (Gq/11, Gi/o, G12/13, and Gs), leading to the activation of key signaling pathways such as:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Regulates cell survival, proliferation, and growth.[4][5]
-
Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and survival.[2]
-
RhoA pathway: Controls cell shape, motility, and contraction.[2][4]
-
NF-κB pathway: A key regulator of inflammatory responses.[1]
The diverse cellular responses mediated by the ATX-LPA axis underscore its importance in both normal physiology and the progression of various diseases.[6]
This compound: A Potent Autotaxin Inhibitor
PF-8380, with the chemical name 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a well-characterized, potent, and specific inhibitor of autotaxin.[7] It serves as an invaluable chemical probe for investigating the biological functions of the ATX-LPA axis.
Quantitative Inhibitory Activity
The inhibitory potency of PF-8380 has been determined in various assays, demonstrating its high affinity for autotaxin.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.8 nM | Isolated human autotaxin enzyme assay | [7][8][9][10] |
| IC50 | 1.16 nM | Isolated rat autotaxin with FS-3 substrate | [8][9][11] |
| IC50 | 1.9 nM | In vitro testing on natural LPC substrates | [12] |
| IC50 | 101 nM | Human whole blood (2-hour incubation) | [7][8][9][10] |
| IC50 | 307 nM | Rat whole blood | [13] |
Pharmacokinetic Properties
Pharmacokinetic studies in rats have demonstrated that PF-8380 possesses adequate oral bioavailability for in vivo studies.
| Parameter | Value | Dosing | Reference |
| Clearance | 31 mL/min/kg | 1 mg/kg IV | [8][11] |
| Volume of Distribution (Vdss) | 3.2 L/kg | 1 mg/kg IV | [8][11] |
| Effective Half-life (t1/2) | 1.2 h | 1 mg/kg IV | [8][11] |
| Oral Bioavailability | 43-83% | 1 to 100 mg/kg PO | [8][11] |
Experimental Protocols
In Vitro Autotaxin Inhibition Assay
This protocol describes a common method for determining the in vitro potency of autotaxin inhibitors.
Materials:
-
Recombinant human autotaxin[14]
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and detergents)[14]
-
This compound (or other test inhibitors)
-
Autotaxin substrate:
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Prepare serial dilutions of PF-8380 in the assay buffer.
-
In a microplate, add the diluted PF-8380 and recombinant autotaxin to the wells. Include wells for 100% activity (enzyme and solvent) and background (buffer and solvent).[14]
-
Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (FS-3, LPC, or BNPP) to all wells.[14]
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[14]
-
Measure the signal (fluorescence for FS-3 or absorbance for BNPP) using a microplate reader.[14]
-
For assays using the natural substrate LPC, the product LPA can be quantified using mass spectrometry.[13]
-
Calculate the percentage of inhibition for each concentration of PF-8380 relative to the control wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Rat Air Pouch Model of Inflammation
This model is used to assess the in vivo efficacy of PF-8380 in reducing LPA levels at a site of inflammation.[7]
Animals:
-
Male Lewis rats[9]
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.
-
Induce inflammation in the pouch by injecting an inflammatory agent (e.g., carrageenan).
-
Administer PF-8380 orally at various doses (e.g., 1, 3, 10, 30, and 100 mg/kg).[9]
-
At specific time points post-dosing (e.g., 3 hours), collect blood samples and aspirate the exudate from the air pouch.[7]
-
Measure LPA levels in the plasma and air pouch exudate using a suitable method, such as mass spectrometry.
-
Assess inflammatory markers or endpoints, such as hyperalgesia, as needed.[7]
Downstream Cellular Effects of Autotaxin Inhibition by PF-8380
Inhibition of autotaxin by PF-8380 leads to a reduction in LPA production, which in turn attenuates the downstream cellular effects mediated by LPA receptor signaling. Studies have shown that PF-8380 can:
-
Decrease cell migration and invasion: In glioblastoma cell lines, PF-8380 treatment resulted in a significant decrease in cell migration and invasion.[5][16]
-
Enhance radiosensitivity: Pre-treatment with PF-8380 enhanced the sensitivity of glioblastoma cells to radiation therapy.[5][16]
-
Attenuate Akt phosphorylation: PF-8380 was shown to abrogate radiation-induced activation of the pro-survival protein Akt.[5][11]
-
Reduce inflammatory hyperalgesia: In a rat model of inflammatory pain, PF-8380 reduced hyperalgesia with an efficacy comparable to naproxen.[7][17]
-
Inhibit angiogenesis: PF-8380 has been shown to inhibit radiation-induced angiogenesis of tumor vascular endothelial cells.[9]
Conclusion
This compound is a potent and specific inhibitor of autotaxin that has been instrumental in advancing our understanding of the ATX-LPA signaling pathway. Its favorable pharmacokinetic profile allows for its use in both in vitro and in vivo experimental settings. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the autotaxin-LPA axis for therapeutic intervention in a range of diseases. Continued research with tools like PF-8380 will be crucial for fully elucidating the therapeutic potential of autotaxin inhibition.
References
- 1. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. PF-8380 | PDE | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. caymanchem.com [caymanchem.com]
- 16. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 17. researchgate.net [researchgate.net]
The Role of PF-8380 Hydrochloride in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-8380 hydrochloride is a potent and selective inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). By targeting autotaxin, PF-8380 effectively downregulates the ATX-LPA signaling axis, a pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of PF-8380, its role in modulating critical cell signaling pathways, and detailed protocols for key experiments to evaluate its efficacy. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility as a research tool and potential therapeutic agent.
Introduction
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a pivotal pathway in cellular communication. Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA)[1][2]. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events that influence a wide range of cellular functions[3][4][5]. Dysregulation of the ATX-LPA axis has been strongly linked to the pathogenesis of various diseases, including cancer, inflammation, and fibrosis[2][6][7].
This compound has emerged as a critical tool for investigating the roles of the ATX-LPA axis. As a potent and orally bioavailable inhibitor of ATX, it offers a means to pharmacologically interrogate the downstream consequences of reduced LPA production[1][2]. This guide will delve into the specifics of PF-8380's mechanism of action and its impact on cell signaling, with a particular focus on its application in cancer research, especially glioblastoma.
Mechanism of Action of this compound
PF-8380 is a small molecule inhibitor that directly targets the enzymatic activity of autotaxin[1][8]. Its primary mechanism of action is the competitive inhibition of ATX, thereby preventing the conversion of LPC to LPA[1][9]. This leads to a significant reduction in the extracellular concentration of LPA, diminishing the activation of its cognate receptors and subsequent downstream signaling.
The inhibitory potency of PF-8380 has been quantified in various assays, demonstrating its high affinity for autotaxin.
Data Presentation: Quantitative Analysis of PF-8380 Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.
Table 1: In Vitro Inhibitory Activity of PF-8380
| Parameter | Species | Substrate | Value | Reference(s) |
| IC50 (isolated enzyme) | Human | FS-3 | 2.8 nM | [1][8][10] |
| IC50 (human whole blood) | Human | Endogenous | 101 nM | [1][8][10] |
| IC50 (isolated enzyme) | Rat | FS-3 | 1.16 nM | [8][10] |
Table 2: Effects of PF-8380 on Glioblastoma Cell Lines (in vitro)
| Cell Line | Assay | Treatment | Effect | Reference(s) |
| GL261 (murine) | Migration | 1 µM PF-8380 + 4 Gy Radiation | 33% decrease | [10] |
| U87-MG (human) | Migration | 1 µM PF-8380 + 4 Gy Radiation | 17.9% decrease | [10] |
| GL261 (murine) | Invasion | 1 µM PF-8380 + 4 Gy Radiation | 35.6% decrease | [10] |
| U87-MG (human) | Invasion | 1 µM PF-8380 + 4 Gy Radiation | 31.8% decrease | [10] |
Table 3: In Vivo Effects of PF-8380
| Animal Model | Dosage | Effect | Reference(s) | |---|---|---|---|---| | Rat air pouch | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA |[2] | | Heterotopic mouse GL261 tumors | 10 mg/kg + radiation | Delayed tumor growth |[11][12] |
Role in Cell Signaling: The ATX-LPA-Akt Pathway
A primary consequence of PF-8380-mediated ATX inhibition is the attenuation of signaling through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. LPA is a known activator of this pathway, which is crucial for cell survival, proliferation, and resistance to apoptosis[2][13][14]. In the context of glioblastoma, the activation of Akt is a key mechanism of radioresistance[2][13][15].
By reducing LPA levels, PF-8380 abrogates the radiation-induced activation of Akt, thereby enhancing the radiosensitivity of glioblastoma cells[11][12]. This makes PF-8380 a valuable agent for studying and potentially overcoming therapeutic resistance in cancer.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Autotaxin Enzyme Activity Assay
This assay quantifies the enzymatic activity of ATX and its inhibition by PF-8380 using a fluorogenic substrate.
Protocol:
-
Reagent Preparation:
-
Reconstitute recombinant human autotaxin in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.
-
Prepare the fluorogenic substrate FS-3 in assay buffer.
-
-
Assay Plate Setup:
-
Add PF-8380 dilutions or vehicle control (DMSO) to a 96-well black plate.
-
Add recombinant autotaxin to each well.
-
Incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Continue to take readings every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition against the logarithm of the PF-8380 concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Migration - Wound Healing (Scratch) Assay
This assay assesses the effect of PF-8380 on the migratory capacity of glioblastoma cells.
Protocol:
-
Cell Seeding:
-
Seed U87-MG or GL261 cells in a 6-well plate and grow to 90-100% confluency.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing the desired concentration of PF-8380 (e.g., 1 µM) or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using an inverted microscope.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Cell Invasion - Transwell Assay
This assay evaluates the ability of glioblastoma cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of PF-8380.
Protocol:
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend U87-MG or GL261 cells in serum-free media containing PF-8380 or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Chemoattraction:
-
Add complete media (containing fetal bovine serum as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
-
Staining and Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Western Blot for Akt Phosphorylation
This method is used to determine the effect of PF-8380 on the phosphorylation status of Akt, a key downstream effector of LPA signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Treat glioblastoma cells with PF-8380 and/or radiation.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to total Akt and a loading control (e.g., GAPDH or β-actin).
-
Conclusion
This compound is a powerful research tool for elucidating the complex roles of the ATX-LPA signaling axis. Its potent and selective inhibition of autotaxin allows for the precise modulation of LPA levels, enabling detailed investigation of downstream signaling pathways and cellular functions. The experimental protocols provided in this guide offer a framework for assessing the efficacy of PF-8380 in various contexts, particularly in the study of cancer cell biology and the development of novel therapeutic strategies. The data presented underscore the significant impact of PF-8380 on key signaling pathways, such as the PI3K/Akt pathway, highlighting its potential as a radiosensitizing agent in the treatment of glioblastoma and other malignancies. Further research utilizing PF-8380 is warranted to fully explore the therapeutic potential of targeting the ATX-LPA axis in a range of diseases.
References
- 1. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt signaling pathway: a target for radiosensitizing human malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. Luteolin inhibits migration of human glioblastoma U-87 MG and T98G cells through downregulation of Cdc42 expression and PI3K/AKT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiation-induced Akt activation modulates radioresistance in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the Akt-pathway to improve radiosensitivity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioresistance in Glioblastoma and the Development of Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
PF-8380 Hydrochloride: A Technical Guide to its Discovery and Development as a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-8380 hydrochloride is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1][2][3] LPA is a signaling lipid involved in a myriad of physiological and pathological processes, including cell proliferation, migration, and inflammation.[3] Consequently, the inhibition of ATX presents a compelling therapeutic strategy for a range of diseases, including inflammation, fibrosis, and cancer.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing experimental methodologies.
Discovery and Rationale
PF-8380 was developed by Pfizer as part of a program aimed at discovering novel anti-inflammatory drugs.[5] The core rationale was to target the ATX-LPA signaling axis, which is known to be upregulated in various inflammatory conditions.[3] The design of PF-8380 focused on creating a potent inhibitor that could effectively reduce LPA levels both systemically and at the site of inflammation.[3] Structural studies have revealed that PF-8380 is a type I ATX inhibitor, binding to the catalytic site and mimicking the binding of the natural substrate, lysophosphatidylcholine (LPC).[6] The benzoxazolone head of the molecule interacts with a zinc ion in the active site, while the hydrophobic 3,5-dichlorobenzyl tail occupies a hydrophobic pocket.[5]
Mechanism of Action
PF-8380 exerts its pharmacological effects by directly inhibiting the lysophospholipase D (lysoPLD) activity of autotaxin.[2][7] This inhibition blocks the conversion of LPC to LPA, thereby reducing the bioavailability of this key signaling molecule.[2][7] The reduction in LPA levels leads to the downstream modulation of various cellular processes mediated by LPA receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of PF-8380
| Assay Condition | IC₅₀ Value | Reference |
| Isolated Enzyme Assay | 2.8 nM | [1][2][3][8] |
| Human Whole Blood | 101 nM | [1][2][3][8] |
| Rat Autotaxin (FS-3 substrate) | 1.16 nM | [1][2] |
| LPC/Plasma Assay | 1.7 nM / 101 nM | [5] |
| hERG Channel Inhibition | 480 nM | [5] |
Table 2: In Vivo Pharmacokinetics of PF-8380 in Rats
| Parameter | Value | Dosing | Reference |
| Mean Clearance | 31 mL/min/kg | 1 mg/kg IV | [2][7] |
| Volume of Distribution (steady state) | 3.2 L/kg | 1 mg/kg IV | [2][7] |
| Effective Half-life (t₁/₂) | 1.2 h | 1 mg/kg IV | [2][7] |
| Oral Bioavailability | 43 - 83% | 1 to 100 mg/kg PO | [2][7] |
Table 3: In Vivo Efficacy of PF-8380
| Model | Dosage | Effect | Reference |
| Rat Air Pouch (Inflammation) | 30 mg/kg PO | >95% reduction in plasma and air pouch LPA within 3 hours | [1][3] |
| Rat Adjuvant-Induced Arthritis | 10, 30, 100 mg/kg PO (b.i.d.) | Dose-dependent reduction in hyperalgesia | [4] |
| Mouse Endotoxemia | 30 mg/kg PO | Attenuated LPS-induced neuroinflammation | [6] |
| Glioma Xenograft (with radiation) | 10 mg/kg | 48% decrease in tumor-associated vascularity compared to control | [2] |
| Sorafenib-Resistant HCC | Dose-dependent | Reduction in cell viability | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
In Vitro Autotaxin Inhibition Assay (Isolated Enzyme)
This protocol describes a common method for determining the in vitro potency of an ATX inhibitor.
Methodology:
-
Reagent Preparation: Recombinant human autotaxin is diluted in an appropriate assay buffer. A fluorescent substrate, such as FS-3, is prepared at a working concentration. This compound is serially diluted to generate a range of concentrations.
-
Inhibitor Pre-incubation: The recombinant ATX enzyme is pre-incubated with varying concentrations of PF-8380 or vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the FS-3 substrate.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time, allowing for the enzymatic conversion of the substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: The fluorescence data is normalized to controls, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.
Cell Migration (Scratch) Assay
This assay is used to assess the effect of PF-8380 on cancer cell migration, a process often promoted by LPA.
Methodology:
-
Cell Seeding: Glioblastoma cells (e.g., GL261 or U87-MG) are plated in 6-well plates and grown to confluency.[1]
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free zone in the monolayer.
-
Treatment: The cells are washed to remove debris and then treated with 1 µM PF-8380 or a vehicle control (DMSO).[1] In some experiments, this is followed by irradiation (e.g., 4 Gy).[1]
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ environment, and cell migration into the scratch is monitored over 20-24 hours.[1]
-
Fixation and Staining: The cells are fixed with 70% ethanol and stained with a dye such as 1% methylene blue to visualize the cells.[1]
-
Quantification: The number of cells that have migrated into the scratched area is counted in several random high-power fields to quantify cell migration.[1]
In Vivo Rat Air Pouch Model of Inflammation
This model is used to evaluate the ability of PF-8380 to reduce LPA levels at a localized site of inflammation.
Methodology:
-
Air Pouch Formation: An air pouch is created on the dorsum of rats by subcutaneous injection of sterile air.
-
Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent (e.g., carrageenan) into the pouch.
-
Drug Administration: PF-8380 is administered orally (e.g., 30 mg/kg).[3]
-
Sample Collection: At various time points after administration (e.g., 3 hours), blood samples and exudate from the air pouch are collected.[3]
-
LPA Quantification: LPA levels in the plasma and air pouch exudate are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of PF-8380 involves a multi-step process. A representative synthetic scheme is presented below.
Studies on analogues of PF-8380 have highlighted the critical importance of both the meta-dichlorobenzyl and the benzo[d]oxazol-2(3H)-one moieties for potent autotaxin inhibition.[10]
Preclinical Applications and Future Directions
PF-8380 has demonstrated efficacy in a range of preclinical models, highlighting its therapeutic potential. In models of inflammatory pain, it has shown efficacy comparable to the non-steroidal anti-inflammatory drug naproxen.[3] In oncology, it has been shown to enhance the radiosensitization of glioblastoma cells by decreasing their invasion and migration.[1] Furthermore, it has shown activity against sorafenib-resistant hepatocellular carcinoma cells.[9]
Despite its potent activity, some liabilities have been identified, including poor metabolic stability in human liver microsomes and off-target inhibition of the hERG channel, which could have cardiovascular implications.[5] These findings have spurred the development of second-generation ATX inhibitors aiming to improve upon the pharmacokinetic and safety profile of PF-8380.
As of recent reports, PF-8380 itself has not entered clinical trials.[6] However, it remains an invaluable tool compound for elucidating the role of the ATX-LPA axis in health and disease and serves as a benchmark for the development of new autotaxin inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-8380 and closely related analogs: synthesis and structure-activity relationship towards autotaxin inhibition and glioma cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-8380 Hydrochloride: A Technical Guide to a Potent Autotaxin Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PF-8380 hydrochloride, a potent and selective small molecule inhibitor of autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathophysiological processes, including cell proliferation, migration, inflammation, and fibrosis. Consequently, ATX has emerged as a significant therapeutic target for a range of diseases. PF-8380 serves as a critical chemical probe for elucidating the biological functions of ATX and for the preclinical validation of ATX inhibition. This document details the mechanism of action of PF-8380, presents its key quantitative data in a structured format, outlines experimental methodologies for its use, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction: The Autotaxin-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA, a pleiotropic signaling molecule, exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6.[3][4][5] This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions, including cell proliferation, survival, migration, and differentiation.[2]
The ATX-LPA signaling pathway is crucial for normal embryonic development.[1][3] However, dysregulation of this axis has been linked to numerous pathological conditions, including cancer, inflammation, and fibrosis.[1][3][6] Elevated levels of ATX and/or LPA are observed in various inflammatory diseases and cancers, where they contribute to tumor growth, metastasis, and angiogenesis.[3][5][7] The central role of ATX in producing LPA makes it a compelling target for therapeutic intervention.
This compound: A Selective Chemical Probe
PF-8380 is a potent and orally bioavailable inhibitor of ATX.[7][8][9] It acts as a direct inhibitor of ATX's enzymatic activity, thereby reducing the production of LPA.[9] This property makes PF-8380 an invaluable tool for researchers to investigate the roles of the ATX-LPA axis in various biological and disease models.[7]
Mechanism of Action
PF-8380 functions by inhibiting the lysophospholipase D (lysoPLD) activity of ATX.[10] By blocking the conversion of LPC to LPA, PF-8380 effectively reduces the levels of this bioactive lipid in both plasma and at local sites of inflammation.[7][9] This targeted inhibition allows for the specific interrogation of ATX-dependent signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Potency of PF-8380
| Assay Type | Species | Substrate | IC50 | Reference(s) |
| Isolated Enzyme Assay | Human | FS-3 | 2.8 nM | [7][10][11] |
| Isolated Enzyme Assay | Human | 18:1 LPC | 3 nM | [12] |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [10][11] |
| Human Whole Blood | Human | Endogenous | 101 nM | [7][10][11] |
| Rat Whole Blood | Rat | Endogenous | 307 nM | [12] |
Table 2: Pharmacokinetic Profile of PF-8380 in Rats
| Parameter | Value | Route of Administration | Reference(s) |
| Clearance | 31 mL/min/kg | Intravenous (1 mg/kg) | [10][13] |
| Volume of Distribution (Vdss) | 3.2 L/kg | Intravenous (1 mg/kg) | [10][13] |
| Effective Half-life (t1/2) | 1.2 h | Intravenous (1 mg/kg) | [10][13] |
| Oral Bioavailability | 43 - 83% | Oral (1-100 mg/kg) | [10][13] |
Table 3: In Vivo Efficacy of PF-8380
| Animal Model | Dose | Effect | Reference(s) |
| Rat Air Pouch (Inflammation) | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA levels within 3 hours | [7] |
| Rat Air Pouch (Inflammatory Hyperalgesia) | 30 mg/kg (oral) | Reduced inflammatory hyperalgesia with efficacy similar to 30 mg/kg naproxen | [7] |
| Mouse Glioblastoma (Orthotopic) | 10 mg/kg (intraperitoneal) | Delayed tumor growth and enhanced radiosensitivity | [14][15] |
| Mouse Endotoxemia | 30 mg/kg (intraperitoneal) | Attenuated LPS-induced neuroinflammation | [16] |
Experimental Protocols
Detailed experimental protocols are crucial for the effective use of PF-8380 as a chemical probe. The following sections outline the methodologies for key experiments based on published studies.
ATX Inhibition Assay (In Vitro)
This protocol describes a typical enzymatic assay to determine the in vitro potency of PF-8380.
-
Reagents and Materials:
-
Recombinant human or rat ATX
-
FS-3 (a fluorogenic synthetic substrate) or natural LPC substrate (e.g., 18:1 LPC)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and Triton X-100)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of PF-8380 in DMSO and then dilute further in assay buffer.
-
Add a fixed concentration of recombinant ATX to each well of the microplate.
-
Add the diluted PF-8380 or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC) to each well.
-
Monitor the fluorescence intensity (for FS-3) or measure the product formation (for LPC via LC-MS/MS) over time.
-
Calculate the rate of reaction for each concentration of PF-8380.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Whole Blood ATX Activity Assay
This ex vivo assay measures the inhibitory effect of PF-8380 in a more physiologically relevant matrix.
-
Reagents and Materials:
-
Freshly drawn human or rat whole blood (anticoagulated)
-
This compound
-
LPC substrate
-
LC-MS/MS system for LPA analysis
-
-
Procedure:
-
Incubate whole blood samples with varying concentrations of PF-8380 or vehicle control at 37°C for a specified duration (e.g., 2 hours).
-
Fortify the blood with LPC to initiate the reaction.
-
Stop the reaction by adding an organic solvent (e.g., methanol) to precipitate proteins and extract lipids.
-
Analyze the LPA levels in the extracted samples using a validated LC-MS/MS method.
-
Calculate the IC50 value as described for the in vitro assay.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies
These studies are essential to understand the in vivo behavior and efficacy of PF-8380.
-
Animal Model:
-
Typically, male Lewis rats or C57BL/6 mice are used.
-
-
Pharmacokinetic Study:
-
Administer PF-8380 intravenously (e.g., 1 mg/kg) or orally (e.g., 1-100 mg/kg).
-
Collect blood samples at various time points post-dosing.
-
Process the blood to obtain plasma.
-
Extract PF-8380 from plasma samples and quantify its concentration using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.
-
-
Pharmacodynamic Study:
-
Administer PF-8380 at various doses.
-
Collect blood or tissue samples at different time points.
-
Measure LPA levels in the samples using LC-MS/MS to assess the extent and duration of ATX inhibition.
-
Correlate the pharmacokinetic profile with the pharmacodynamic response.
-
Visualizing the Landscape: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of ATX signaling and the experimental use of PF-8380.
The Autotaxin-LPA Signaling Pathway
Caption: The ATX-LPA signaling cascade and the inhibitory action of PF-8380.
Experimental Workflow for Evaluating PF-8380 In Vivo
Caption: A generalized workflow for in vivo studies using PF-8380.
Logical Relationship of PF-8380 as a Chemical Probe
Caption: The role of PF-8380 in validating ATX as a therapeutic target.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of autotaxin. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy make it an indispensable chemical probe for investigating the complex biology of the ATX-LPA signaling axis. The data and protocols presented in this guide are intended to facilitate the effective use of PF-8380 in preclinical research and drug development, ultimately contributing to a deeper understanding of ATX-mediated pathophysiology and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. PF-8380 | PDE | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 15. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-8380 Hydrochloride: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent, orally bioavailable small molecule inhibitor extensively used in preclinical research to investigate the physiological and pathological roles of its primary target.[1][2][3] As a competitive inhibitor, it directly modulates the levels of key bioactive lipids, making it an invaluable tool for studies in inflammation, oncology, and fibrosis.[1][2][4] This document provides a comprehensive overview of the target specificity of PF-8380, detailing its mechanism of action, potency, and known off-target profile, supported by experimental data and methodologies.
Primary Target and Mechanism of Action
The principal molecular target of PF-8380 is Autotaxin (ATX) , also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[5][6][7] Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity, responsible for catalyzing the conversion of lysophosphatidylcholine (LPC) into the signaling lipid lysophosphatidic acid (LPA).[1][6][8]
LPA mediates a wide range of cellular responses, including proliferation, migration, and survival, by activating a family of six G-protein-coupled receptors (LPAR1-6).[9][10] By inhibiting ATX, PF-8380 effectively reduces the production of LPA in plasma and at local sites of inflammation or disease, thereby blocking its downstream signaling effects.[1][2][4] This mechanism is central to its observed efficacy in various disease models.[11][12]
Target Specificity and Potency
PF-8380 exhibits high potency against its primary target, autotaxin, with inhibitory concentrations in the low nanomolar range. Its efficacy has been quantified across different species and assay formats, including isolated enzyme assays and more physiologically relevant whole blood assays.
| Target | Species/System | Assay Substrate | IC50 Value | Reference |
| Autotaxin (ATX) | Isolated Enzyme | Not Specified | 2.8 nM | [1][4][5][6][8] |
| Autotaxin (ATX) | Rat | FS-3 | 1.16 nM | [5][6][8] |
| Autotaxin (ATX) | Human | Whole Blood | 101 nM | [1][4][5][6][8] |
| Autotaxin (ATX) | Rat | Whole Blood | 307 nM | [9] |
| hERG Channel | Human | Not Specified | 480 nM | [9] |
Signaling Pathway Inhibition
PF-8380 exerts its biological effects by intercepting the ATX-LPA signaling axis. The inhibition of ATX prevents the generation of LPA, which in turn cannot activate its cognate G-protein-coupled receptors (LPARs). This disruption attenuates downstream signaling cascades, such as the radiation-induced activation of the pro-survival kinase Akt, which is particularly relevant in the context of cancer therapy.[5][6][11][12]
Off-Target Profile
While PF-8380 is highly specific for autotaxin, additional profiling has revealed a potential liability with off-target activity against the hERG (human Ether-à-go-go-Related Gene) channel.[9] The hERG channel is a potassium ion channel critical for cardiac repolarization, and its inhibition is a significant concern in drug development due to the risk of cardiac arrhythmias. PF-8380 was found to inhibit the hERG channel with an IC50 of 480 nM.[9] This is substantially higher than its potency for ATX but remains a critical consideration for the interpretation of in vivo studies at higher concentrations.
Experimental Protocols
The target specificity and functional effects of PF-8380 have been determined through a variety of in vitro and in vivo assays.
In Vitro Autotaxin Enzyme Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of PF-8380 on purified autotaxin enzyme.
Methodology:
-
Enzyme Source: Recombinant human or rat autotaxin.
-
Substrate: A synthetic substrate such as FS-3 or the natural substrate lysophosphatidylcholine (LPC) is used.[5][6][9]
-
Procedure:
-
A dilution series of PF-8380 is prepared in a suitable buffer.
-
The inhibitor is pre-incubated with the purified autotaxin enzyme for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., LPC or FS-3).
-
The reaction is allowed to proceed at 37°C.
-
Enzyme activity is measured by detecting the product. For LPC, this can be done via mass spectrometry to quantify LPA. For fluorogenic substrates like FS-3, fluorescence is measured.
-
The percentage of inhibition relative to a vehicle control (e.g., DMSO) is calculated for each concentration of PF-8380.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Human Whole Blood Ex Vivo Assay
Objective: To measure the potency of PF-8380 in a more complex biological matrix that accounts for plasma protein binding.
Methodology:
-
Sample: Freshly collected human whole blood.
-
Procedure:
-
Whole blood is incubated with varying concentrations of PF-8380 for a set time, typically 2 hours.[5][6]
-
Following incubation, plasma is separated.
-
The endogenous autotaxin activity in the plasma is assessed by adding exogenous LPC and measuring the rate of LPA formation over time, typically using LC-MS/MS.
-
The IC50 is calculated based on the reduction of LPA formation compared to vehicle-treated blood samples.[5]
-
Cell Migration (Wound Healing) Assay
Objective: To assess the functional consequence of ATX inhibition on cancer cell migration.
Methodology:
-
Cell Lines: Glioblastoma cell lines such as murine GL261 or human U87-MG are commonly used.[5][11]
-
Procedure:
-
Cells are plated in 6-cm plates and grown to approximately 70% confluence.[5]
-
A scratch or "wound" is created in the semi-confluent cell layer using a sterile 200 µL pipette tip.[5]
-
Plates are washed with PBS to remove dislodged cells and debris.[5]
-
Cells are treated with PF-8380 (e.g., 1 µM) or a vehicle control (DMSO) for a duration (e.g., 45 minutes) before a secondary treatment if applicable (e.g., irradiation).[5]
-
The plates are incubated at 37°C in 5% CO2 and monitored for cell migration into the scratched area over 20-24 hours.[5]
-
After incubation, cells are fixed with 70% ethanol and stained with 1% methylene blue.[5]
-
To quantify migration, cells that have moved into the initially cell-free area are counted in several randomly selected high-power fields.[5]
-
Conclusion
This compound is a highly potent and specific inhibitor of autotaxin, with an IC50 in the low nanomolar range in enzymatic assays. Its primary mechanism involves the direct inhibition of autotaxin's lysoPLD activity, leading to a significant reduction in LPA levels. While it is a valuable tool for interrogating the ATX-LPA signaling axis, researchers should remain aware of its potential off-target inhibitory effect on the hERG channel, particularly when designing and interpreting in vivo experiments that may result in high systemic exposures. The detailed protocols provided herein serve as a guide for the robust evaluation of PF-8380 and similar molecules in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. PF-8380 - Chemietek [chemietek.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. PF-8380 | PDE | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 11. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of PF-8380 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-8380 hydrochloride is a potent and orally bioavailable small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the bloodstream.[1] LPA is a bioactive signaling lipid implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[2][3] Consequently, the inhibition of ATX presents a compelling therapeutic strategy for a range of diseases, including cancer, inflammatory disorders, and fibrotic conditions.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of PF-8380, detailing its mechanism of action, potency, selectivity, pharmacokinetics, and key experimental findings.
Mechanism of Action
PF-8380 exerts its pharmacological effect through the direct inhibition of autotaxin's lysophospholipase D (lysoPLD) activity.[4][5] Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4][5] By binding to ATX, PF-8380 blocks this conversion, leading to a significant reduction in LPA levels both in plasma and at sites of inflammation.[1][6] This reduction in LPA abrogates its downstream signaling through various G-protein coupled receptors (GPCRs), thereby mitigating LPA-driven cellular responses such as proliferation, migration, and survival.[2][7]
The ATX-LPA signaling pathway is a critical regulator of numerous cellular processes. Its dysregulation has been linked to the pathology of various diseases. The inhibition of this pathway by PF-8380 forms the basis of its therapeutic potential.
Potency and Selectivity
PF-8380 is a highly potent inhibitor of autotaxin. Its inhibitory activity has been quantified in various assays, demonstrating nanomolar efficacy.
| Assay Type | Species/Matrix | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | - | - | 2.8 nM | [1][4][6][7][8] |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | [6][8] |
| Whole Blood Assay | Human | - | 101 nM | [1][4][6][7][8] |
| Whole Blood Assay | Rat | - | 307 nM | [9] |
While PF-8380 is a potent ATX inhibitor, some liabilities have been identified. Notably, it exhibits inhibitory activity against the hERG channel with an IC50 of 480 nM, which is a critical consideration for cardiac safety.[9][10][11] Additionally, it has been shown to have poor metabolic stability in human liver microsomes.[9][10][11]
Pharmacokinetic Profile
In vivo studies in rats have characterized the pharmacokinetic properties of PF-8380 following intravenous and oral administration.
| Parameter | Value | Units | Reference |
| Intravenous Administration (1 mg/kg) | |||
| Mean Clearance | 31 | mL/min/kg | [4][5] |
| Volume of Distribution (steady state) | 3.2 | L/kg | [4][5] |
| Effective Half-life (t1/2) | 1.2 | h | [4][5] |
| Oral Administration | |||
| Bioavailability | 43 - 83 | % | [4][5] |
Oral administration of PF-8380 leads to dose-dependent increases in plasma concentrations, although the increase is less than proportional at doses above 10 mg/kg.[4][5] A 30 mg/kg oral dose in a rat air pouch model resulted in a greater than 95% reduction of LPA levels in both plasma and inflammatory site tissue within 3 hours.[1][8]
Key Experimental Findings and Protocols
In Vitro Studies
PF-8380 has demonstrated significant effects in various in vitro models, particularly in the context of cancer.
-
Glioblastoma (GBM) Cell Lines (GL261 and U87-MG):
-
Pre-treatment with 1 µM PF-8380 followed by irradiation (4 Gy) resulted in:
-
This assay is used to assess cell migration in vitro.
In Vivo Studies
PF-8380 has been evaluated in several animal models, demonstrating its efficacy in reducing inflammation and delaying tumor growth.
-
Rat Air Pouch Model of Inflammation:
-
Murine Glioblastoma Model:
-
Pre-treatment with PF-8380 prior to irradiation inhibited radiation-induced angiogenesis of tumor vascular endothelial cells.[8][13]
-
This combination therapy delayed the progression of glioma tumor growth.[8][13] In a heterotopic mouse GL261 tumor model, the combination of PF-8380 (10 mg/kg) with fractionated radiation (five fractions of 2 Gy) significantly delayed tumor growth, taking over 32 days to reach a tumor volume of 7000 mm³, compared to 11.2 days for untreated mice.[12]
-
-
Blood-Brain Barrier Penetration:
-
Studies in mice have shown that PF-8380 can cross the blood-brain barrier, with maximal brain concentrations observed 60 minutes after oral administration. This was accompanied by a decrease in LPA concentrations in the brain.
-
Conclusion
This compound is a potent and well-characterized inhibitor of autotaxin. Its ability to significantly reduce LPA levels in vivo makes it a valuable tool for investigating the role of the ATX-LPA signaling axis in various diseases. While its pharmacological profile, including high potency and oral bioavailability, is promising, potential liabilities such as hERG inhibition and metabolic instability warrant careful consideration in any drug development program. The detailed experimental data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound and in the broader field of LPA signaling.
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. PF-8380 | PDE | TargetMol [targetmol.com]
- 7. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
PF-8380 Hydrochloride: A Technical Guide to Investigating LPA-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of PF-8380 hydrochloride as a potent and selective tool for the study of lysophosphatidic acid (LPA)-mediated signaling. PF-8380 is a competitive and orally bioavailable inhibitor of autotaxin (ATX), the primary enzyme responsible for the synthesis of LPA from lysophosphatidylcholine (LPC).[1][2][3] By effectively reducing LPA levels, PF-8380 allows for the elucidation of the diverse physiological and pathological roles of this signaling lipid.[4][5]
Introduction to LPA and Autotaxin
Lysophosphatidic acid is a bioactive phospholipid that acts as an extracellular signaling molecule by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6).[6][7] This signaling cascade is integral to a wide array of cellular processes, including proliferation, migration, survival, and differentiation.[7][8] Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions such as cancer, inflammation, and fibrosis.[1][9]
Autotaxin, a lysophospholipase D, is the key enzyme that produces the majority of extracellular LPA.[1][10] Its inhibition presents a powerful pharmacological strategy to probe the functions of LPA signaling and to explore potential therapeutic interventions.
This compound: Mechanism of Action and Properties
PF-8380 is a potent inhibitor of autotaxin, with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][2][4][5][10][11][12][13] It directly inhibits ATX activity, thereby modulating LPA levels both in vitro and in vivo.[2][4][5] Studies have shown that PF-8380 can achieve a greater than 95% reduction in plasma and inflammatory site LPA levels in rats when administered orally.[1][3]
Key Physicochemical and Pharmacokinetic Properties:
While a comprehensive table of all properties is beneficial, some key data points are highlighted below.
| Property | Value | Reference |
| Chemical Name | 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride | [1] |
| Molecular Formula | C14H17N3O3 · HCl | Inferred |
| Molecular Weight | 311.77 g/mol (hydrochloride) | Inferred |
| Oral Bioavailability | Moderate (43-83% in rats) | [10] |
| Mean Clearance | 31 mL/min/kg (in rats, IV) | [10] |
| Volume of Distribution | 3.2 L/kg (in rats, IV) | [10] |
| Effective Half-life | 1.2 hours (in rats, IV) | [10] |
Data Presentation: Quantitative Efficacy of PF-8380
The following tables summarize the key quantitative data regarding the inhibitory potency and in vivo effects of PF-8380.
Table 1: In Vitro Inhibitory Potency of PF-8380 against Autotaxin
| Assay System | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | FS-3 (fluorescent) | 2.8 nM | [1][4][10][12] |
| Isolated Enzyme Assay | 18:1 LPC (natural) | Confirmed potent | [14] |
| Human Whole Blood | Endogenous | 101 nM | [1][4][10][11] |
| Rat Autotaxin | FS-3 (fluorescent) | 1.16 nM | [10] |
| Rat Whole Blood | Endogenous | 307 nM | [14] |
Table 2: In Vivo Effects of PF-8380 Administration in Rats
| Model | Dosage | Effect | Time Point | Reference |
| Air Pouch Inflammation | 30 mg/kg, p.o. | >95% reduction in plasma LPA | 3 hours | [1][3] |
| Air Pouch Inflammation | 30 mg/kg, p.o. | >95% reduction in air pouch LPA | 3 hours | [1][3] |
| Adjuvant-Induced Arthritis | 30 mg/kg, p.o. | Reduced inflammatory hyperalgesia | 3 days | [3] |
| Pharmacokinetics | 3 mg/kg, p.o. | Maximal reduction of plasma LPA | 0.5 hours | [10] |
Mandatory Visualizations
LPA-Mediated Signaling Pathway and Inhibition by PF-8380
Caption: LPA signaling pathway and the inhibitory action of PF-8380 on Autotaxin.
Experimental Workflow: In Vitro Cell Migration (Wound Healing) Assay
Caption: A typical workflow for a wound healing cell migration assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments involving PF-8380.
Protocol 1: Autotaxin Enzyme Inhibition Assay (In Vitro)
This protocol is adapted from the general principles of autotaxin activity assays.
Objective: To determine the in vitro inhibitory potency (IC50) of PF-8380 on purified autotaxin.
Materials:
-
Recombinant human autotaxin
-
This compound
-
Fluorescent substrate FS-3 or natural substrate lysophosphatidylcholine (LPC)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and BSA)
-
96-well microplates (black, for fluorescence)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of PF-8380 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the PF-8380 stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted PF-8380 or vehicle control (DMSO) to the appropriate wells.
-
Add a solution of recombinant autotaxin to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (FS-3 or LPC) to each well.
-
Incubate the plate at 37°C for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation. For FS-3, this involves measuring the increase in fluorescence. For LPC, this may involve LC-MS/MS analysis of LPA production.
-
Plot the percentage of inhibition against the logarithm of the PF-8380 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol describes a common method to assess the effect of PF-8380 on cancer cell migration.[15]
Objective: To evaluate the effect of PF-8380 on the migratory capacity of a cell line of interest (e.g., glioblastoma cells).[15]
Materials:
-
Cell line of interest (e.g., U87-MG or GL261 glioblastoma cells)[10]
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed the cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a linear "scratch" or "wound" in the center of the cell monolayer.
-
Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free or low-serum medium containing the desired concentration of PF-8380 (e.g., 1 µM) or vehicle control.[10][15]
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 8-12 hours, up to 48 hours).
-
Quantify the migration by measuring the area of the scratch at each time point or by counting the number of cells that have migrated into the scratch area.
-
Compare the rate of wound closure between the PF-8380-treated and vehicle-treated groups.
Protocol 3: In Vivo Rat Air Pouch Model of Inflammation
This protocol is a summary of the in vivo model used to assess the anti-inflammatory effects of PF-8380.[1]
Objective: To determine the effect of orally administered PF-8380 on LPA levels in plasma and at a localized site of inflammation.[1]
Materials:
-
Male Lewis rats
-
Sterile air
-
Inflammatory agent (e.g., carrageenan)
-
This compound formulated for oral gavage
-
Vehicle control for oral gavage
-
Blood collection supplies (e.g., EDTA tubes)
-
Lavage buffer (e.g., sterile saline)
Procedure:
-
Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air. This is typically done several days before the start of the experiment to allow the pouch to fully form.
-
Induce inflammation by injecting an inflammatory agent (e.g., carrageenan) into the air pouch.
-
Administer PF-8380 (e.g., 30 mg/kg) or vehicle control to the rats via oral gavage.[1]
-
At various time points after administration (e.g., 3 hours), collect blood samples via cardiac puncture or another appropriate method into EDTA tubes.[1]
-
Immediately after blood collection, perform a lavage of the air pouch with a known volume of sterile saline to collect the inflammatory exudate.
-
Process the blood to obtain plasma and centrifuge the air pouch lavage fluid to remove cells.
-
Analyze the LPA levels in the plasma and the cell-free lavage fluid using a validated method, such as LC-MS/MS.
-
Compare the LPA levels between the PF-8380-treated and vehicle-treated groups.
Conclusion
This compound is a well-characterized, potent, and orally bioavailable inhibitor of autotaxin. Its ability to effectively reduce LPA levels in both in vitro and in vivo settings makes it an invaluable tool for researchers studying the multifaceted roles of LPA-mediated signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of the ATX-LPA axis.
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-8380 - Chemietek [chemietek.com]
- 3. researchgate.net [researchgate.net]
- 4. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 5. PF-8380 | PDE | TargetMol [targetmol.com]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 12. selleckchem.com [selleckchem.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of PF-8380 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent and orally bioavailable inhibitor of autotaxin (ATX), the enzyme responsible for producing lysophosphatidic acid (LPA).[1][2][3][4] By inhibiting ATX, PF-8380 effectively reduces LPA levels in both plasma and at sites of inflammation, making it a valuable tool for investigating the role of the ATX-LPA signaling axis in various physiological and pathological processes.[2][4] Preclinical studies have demonstrated its efficacy in models of inflammation, cancer, and fibrosis.[4][5][6][7] These notes provide detailed protocols for the in vivo administration of this compound to support further research into its therapeutic potential.
Mechanism of Action
PF-8380 is a competitive and tight-binding inhibitor of autotaxin.[8] Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[9][10] LPA is a signaling lipid that interacts with G protein-coupled receptors (LPAR1-6) to mediate a variety of cellular responses, including cell proliferation, migration, and survival.[3][11] In pathological conditions such as cancer and inflammation, the ATX-LPA axis is often dysregulated.[3][4] By inhibiting ATX, PF-8380 blocks the production of LPA, thereby disrupting downstream signaling pathways, such as the Akt/PKB pathway, which is involved in cell survival and radioresistance in cancer.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of PF-8380
| Parameter | Species/System | Value | Reference |
| IC₅₀ (ATX enzyme assay) | --- | 2.8 nM | [1][2][4][9] |
| IC₅₀ (rat ATX, FS-3 substrate) | Rat | 1.16 nM | [1][9] |
| IC₅₀ (human whole blood) | Human | 101 nM | [1][2][4][9] |
Table 2: Pharmacokinetic Profile of PF-8380 in Rats
| Parameter | Route | Dose | Value | Reference |
| Mean Clearance | IV | 1 mg/kg | 31 mL/min/kg | [9][10] |
| Volume of Distribution (steady state) | IV | 1 mg/kg | 3.2 L/kg | [9][10] |
| Effective Half-life (t₁/₂) | IV | 1 mg/kg | 1.2 h | [9][10] |
| Oral Bioavailability | Oral | 1-100 mg/kg | 43-83% | [9][10] |
| Cₘₐₓ | Oral | 1-10 mg/kg | Proportional to dose | [9][10] |
| Cₘₐₓ | Oral | 10-100 mg/kg | Less than proportional to dose | [9][10] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Animal Model | Dose and Route | Effect | Reference |
| Rat air pouch inflammation model | 30 mg/kg, oral | >95% reduction of LPA in plasma and inflammatory site within 3 hours | [1][4] |
| Rat air pouch inflammation model | 30 mg/kg, oral | Reduced inflammatory hyperalgesia | [1][4] |
| Mouse glioblastoma model | 10 mg/kg, oral (with radiation) | Delayed tumor growth and decreased tumor vascularity | [5][9] |
| Mouse squamous cell carcinoma model | 30 mg/kg, oral (twice daily) | Initially prevented tumor growth | |
| High-fat diet-induced obese mice | Not specified | Attenuated cardiac dysfunction and inflammatory response | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on a formulation for a similar small molecule inhibitor and may require optimization for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
-
For a final desired concentration (e.g., 1 mg/mL), calculate the required volumes of each component. The following is an example for a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add the required volume of the PF-8380 stock solution in DMSO.
-
Add the calculated volume of PEG300 and mix thoroughly by vortexing.
-
Add the calculated volume of Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add the required volume of saline and vortex thoroughly to obtain a clear solution.
-
Prepare the vehicle control solution using the same procedure but substituting the PF-8380 stock solution with an equal volume of DMSO.
-
The prepared solution should be used fresh. If storage is necessary, it is recommended to store at -20°C for up to one year or -80°C for up to two years, however, stability under these conditions should be verified.[9]
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Rodents
Materials:
-
Prepared this compound solution and vehicle control
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Experimental animals (e.g., mice, rats)
Procedure:
-
Acclimatize the animals to the experimental conditions for at least one week prior to the start of the study.
-
Weigh each animal on the day of dosing to accurately calculate the required volume of the PF-8380 solution.
-
The typical dose range for PF-8380 is 1 to 100 mg/kg.[1][9] A common dose used in inflammation and cancer models is 10-30 mg/kg.[1][4][5][9]
-
Calculate the volume of the dosing solution to be administered based on the animal's weight and the solution's concentration. The volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid accidental entry into the trachea. Mark this length on the needle if necessary.
-
Insert the gavage needle into the side of the animal's mouth, passing it over the tongue and down the esophagus until the predetermined depth is reached. Do not force the needle if resistance is met.
-
Slowly administer the calculated volume of the PF-8380 solution or vehicle control.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as dictated by the experimental design.
-
Dosing frequency will depend on the study's objectives. For example, some studies have used twice-daily administration.[11]
Mandatory Visualizations
Caption: PF-8380 inhibits ATX, blocking LPA production and downstream signaling.
Caption: Workflow for in vivo administration of PF-8380 via oral gavage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-8380 | PDE | TargetMol [targetmol.com]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-8380 Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent and specific inhibitor of autotaxin (ATX), the enzyme responsible for generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation.[1][2][3] Inhibition of this pathway with PF-8380 has shown potential in various therapeutic areas, particularly in oncology and inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its effects on cell viability, migration, and related signaling pathways.
Mechanism of Action
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][4] LPA then binds to a family of G protein-coupled receptors (GPCRs), specifically LPAR1-6, initiating downstream signaling cascades.[1][5][6] These pathways include the Ras-MAPK, PI3K/Akt, and Rho signaling pathways, which collectively regulate a wide range of cellular functions.[1][7] PF-8380 exerts its biological effects by directly inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA and attenuating the subsequent downstream signaling events.[2][3][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-8380
| Target/System | IC50 Value | Substrate/Conditions | Reference |
| Isolated Autotaxin (Human) | 2.8 nM | Isolated enzyme assay | [1][9][10][11] |
| Human Whole Blood | 101 nM | 2-hour incubation | [1][9][10][11] |
| Rat Autotaxin | 1.16 nM | FS-3 substrate | [1][9][10] |
Table 2: Effective Concentrations of PF-8380 in Cell-Based Assays
| Cell Line(s) | Assay Type | Effective Concentration(s) | Incubation Time | Observed Effect | Reference(s) |
| Huh7-S and Huh7-R (Hepatocellular Carcinoma) | Cell Viability | 1–50 µM | 48 hours | Dose-dependent reduction in cell viability | [5] |
| Huh7-S and Huh7-R (Hepatocellular Carcinoma) | Western Blot (EMT & Autophagy) | 1–10 µM | 24 hours | Increased E-cadherin, decreased N-cadherin and Snail; Decreased LC3, increased p62 | [5][12] |
| Huh7-S and Huh7-R (Hepatocellular Carcinoma) | Cell Migration | Not specified, but effective | Not specified | Significant inhibition of migratory capacity | [5] |
| GL261 and U87-MG (Glioblastoma) | Clonogenic Survival, Migration, Invasion | 1 µM | 45 minutes (pre-treatment) | Decreased survival, migration, and invasion; attenuated Akt phosphorylation | [8][13] |
| BV2 (Microglia) | Pro-inflammatory Phenotype | 10 µM | 24 hours | Inhibition of LPS-induced pro-inflammatory phenotype | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
-
Solubility: this compound is soluble in DMSO. For example, a 100 mg/mL stock can be prepared.[13]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.78 mg of this compound (MW: 478.33 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[11]
-
It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4][14]
-
-
Storage:
Cell Viability/Cytotoxicity Assay
This protocol describes a general method for assessing the effect of PF-8380 on cell viability using a tetrazolium-based assay (e.g., MTT or MTS).
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of PF-8380 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include a vehicle control (DMSO only).
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of PF-8380.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[5]
-
Following incubation, add the viability reagent according to the manufacturer's instructions (e.g., 10-20 µL of MTT or MTS solution per well).[16]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.[16]
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Cell Migration "Scratch" Assay
This protocol is adapted from studies on glioblastoma cell lines and is suitable for assessing the effect of PF-8380 on the migration of adherent cells.[11]
-
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Complete and serum-free culture medium
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow them to ~70-80% confluence.[11]
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.[11]
-
Gently wash the wells with PBS to remove detached cells and debris.[11]
-
Replace the medium with fresh, low-serum or serum-free medium containing the desired concentration of PF-8380 (e.g., 1 µM) or vehicle control.[11]
-
Place the plate in a 37°C incubator.
-
Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).[11]
-
Quantify cell migration by measuring the change in the width of the scratch over time or by counting the number of cells that have migrated into the cell-free area.[11]
-
Western Blot for Epithelial-Mesenchymal Transition (EMT) Markers
This protocol outlines the steps to analyze changes in key EMT protein markers following treatment with PF-8380. PF-8380 has been shown to increase the epithelial marker E-cadherin and decrease mesenchymal markers like N-cadherin and Snail.[5][12]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Snail, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of PF-8380 (e.g., 1-10 µM) for a specified time (e.g., 24 hours).[12]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the data.[17]
-
Mandatory Visualizations
Caption: The Autotaxin-LPA Signaling Pathway and the inhibitory action of PF-8380.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | TargetMol [targetmol.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of PF-8380 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent and specific inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA)[1][2][3][4][5]. LPA is a bioactive lipid mediator that signals through a family of G protein-coupled receptors (LPAR1-6) to regulate a wide array of cellular processes, including cell proliferation, migration, and survival[6][7][8]. The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, including cancer, inflammation, and fibrosis[6][7][8]. Consequently, PF-8380 serves as a critical tool for investigating the therapeutic potential of ATX inhibition in preclinical models.
These application notes provide a comprehensive overview and detailed protocols for the oral administration of this compound in mice, intended to guide researchers in designing and executing in vivo studies.
Mechanism of Action and Signaling Pathway
PF-8380 exerts its pharmacological effect by directly inhibiting the lysophospholipase D activity of ATX, thereby preventing the conversion of lysophosphatidylcholine (LPC) to LPA[2][8]. This reduction in LPA levels leads to decreased activation of its cognate receptors, LPARs, and subsequent attenuation of downstream signaling cascades, including the PI3K/Akt and Rho pathways, which are crucial for cell growth and motility[9][10][11][12].
Diagram of the ATX-LPA Signaling Pathway and Inhibition by PF-8380
Caption: Inhibition of Autotaxin (ATX) by PF-8380 blocks the production of LPA.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro and Ex Vivo Potency of PF-8380
| Parameter | Species/System | Substrate | IC₅₀ | Reference(s) |
| ATX Inhibition | Isolated Enzyme | FS-3 | 1.16 nM | [1][13] |
| ATX Inhibition | Isolated Enzyme | - | 2.8 nM | [1][2][3][4][5] |
| ATX Inhibition | Human Whole Blood | - | 101 nM | [1][2][3][4][5] |
| ATX Inhibition | Natural LPC | - | 1.9 nM | [14] |
Table 2: Pharmacokinetic Parameters of PF-8380 in Mice
| Parameter | Route | Dose (mg/kg) | Value | Reference(s) |
| Clearance | IV | 1 | 31 mL/min/kg | [2][13] |
| Volume of Distribution (Vdss) | IV | 1 | 3.2 L/kg | [2][13] |
| Effective Half-life (t₁/₂) | IV | 1 | 1.2 h | [2][13] |
| Oral Bioavailability | PO | 1 - 100 | 43 - 83% | [2][13] |
| Time to Cₘₐₓ | PO | 30 | ~60 min | [15] |
Table 3: In Vivo Dosing and Pharmacodynamic Effects in Rodents
| Species | Model | Dose (mg/kg) | Dosing Regimen | Key Findings | Reference(s) |
| Rat | Air Pouch Inflammation | 30 | Single Oral Dose | >95% reduction in plasma and air pouch LPA within 3 hours; reduced inflammatory hyperalgesia. | [1][5][14][16] |
| Mouse | Glioblastoma (GL261) | 10 | Oral Gavage | In combination with radiation, delayed tumor growth. | [11] |
| Mouse | General | 120 | Twice daily for 3 weeks | No signs of toxicity or weight loss. | [14][16] |
| Mouse | Endotoxemia | 30 | Single Oral Gavage | PF-8380 crossed the blood-brain barrier and reduced brain LPA levels. | [15][17] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound suspension suitable for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle solution: 2% Hydroxypropyl Cellulose (HPC) and 0.1% Tween 80 in sterile water[14]
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Prepare the vehicle solution:
-
Add 0.1 g of Tween 80 to approximately 90 mL of sterile water and mix thoroughly.
-
Slowly add 2 g of HPC to the solution while continuously stirring or vortexing to prevent clumping.
-
Bring the final volume to 100 mL with sterile water and continue to mix until the HPC is fully dissolved. The solution may require stirring for several hours at room temperature or overnight at 4°C.
-
-
Prepare the PF-8380 suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the vehicle solution to the powder to create a paste.
-
Gradually add the remaining vehicle solution while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
-
Storage: Store the suspension at 4°C for short-term use (up to one week, stability permitting). Always vortex the suspension thoroughly before each use to ensure uniform drug distribution.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared PF-8380 suspension to mice via oral gavage.
Materials:
-
Prepared PF-8380 suspension
-
Appropriately sized feeding needles for mice (e.g., 18-20 gauge, 1.5 inches long, with a rounded tip)[18]
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the drug suspension to be administered.
-
Fasting is not always required but may be considered depending on the experimental design to reduce variability in absorption. A fasting period of 4-6 hours is generally sufficient[19].
-
-
Gavage Technique:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the neck and esophagus[18].
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib) and mark the needle if necessary[18].
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus[18]. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, dispense the calculated volume of the PF-8380 suspension slowly and smoothly.
-
Gently remove the feeding needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
Diagram of the Experimental Workflow for Oral Gavage Studies
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-8380 | PDE | TargetMol [targetmol.com]
- 4. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Preparing PF-8380 Hydrochloride Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of PF-8380 hydrochloride solutions for use in experimental settings. PF-8380 is a potent and orally bioavailable inhibitor of autotaxin (ATX), an enzyme crucial for the production of lysophosphatidic acid (LPA).[1][2][3][4] Given its role in various physiological and pathological processes including cancer, inflammation, and fibrosis, PF-8380 is a valuable tool for preclinical research.[4][5] Adherence to proper solution preparation and storage protocols is critical for ensuring experimental reproducibility and accuracy.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experiments. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₁Cl₂N₃O₅ | [1][2][6] |
| Molecular Weight | 478.33 g/mol | [1][2][3][6] |
| CAS Number | 1144035-53-9 | [1][2][6] |
| Appearance | White to off-white solid | |
| Purity | >97% | [3] |
| IC₅₀ (Autotaxin, isolated enzyme) | 2.8 nM | [1][2][7][8][9] |
| IC₅₀ (Autotaxin, human whole blood) | 101 nM | [1][2][7][8][9] |
Solubility and Storage
Proper solubilization and storage are paramount to maintaining the stability and activity of this compound. The compound exhibits differential solubility across various solvents.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 96 mg/mL (≥ 200.69 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required. | [1][7] |
| Water | Insoluble (< 0.1 mg/mL) | [1][7] | |
| Ethanol | Insoluble | [1] |
Storage Recommendations:
| Form | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | 6 months to 2 years | [7][10] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year | [7][10] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[7]
Signaling Pathway of PF-8380 Action
PF-8380 exerts its effects by inhibiting autotaxin, thereby reducing the production of lysophosphatidic acid (LPA). LPA is a signaling lipid that acts on G-protein coupled receptors (GPCRs) to initiate a variety of downstream cellular responses, including cell proliferation, migration, and survival, often through pathways like the Akt signaling cascade.[3][5]
Caption: Mechanism of PF-8380 action via autotaxin inhibition.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for common in vitro and in vivo applications.
Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution, which can be diluted for various experimental needs.
Materials:
-
This compound powder (MW: 478.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.78 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the PF-8380 powder. For 4.78 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][10]
-
Aliquoting: Dispense the stock solution into single-use, sterile aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[10]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture. A common working concentration for in vitro studies is 1 µM.[1][5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution to improve accuracy. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of 1 µM working solution, add 1 µL of the 100 µM intermediate solution to 999 µL of cell culture medium.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the treatment group to account for any solvent effects.[2]
-
Application: Mix the final working solution gently and apply to cells as per the experimental design. For radiosensitization studies, cells can be pre-treated with 1 µM PF-8380 for 45 minutes prior to irradiation.[1][5]
Workflow for an In Vitro Cell Migration (Scratch) Assay
The following workflow illustrates the use of PF-8380 in a typical cell migration assay.
Caption: Workflow for a cell migration assay using PF-8380.
Concluding Remarks
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound solutions in a research setting. By following these guidelines, researchers can ensure the integrity of their experiments and obtain reliable, reproducible data. It is always recommended to consult relevant literature for specific experimental conditions and concentrations.[4][5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-8380 | PDE | TargetMol [targetmol.com]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-8380 | C22H21Cl2N3O5 | CID 25265312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PF-8380 Hydrochloride in Mouse Models of Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-8380 hydrochloride is a potent and selective inhibitor of autotaxin (ATX), an enzyme responsible for the majority of lysophosphatidic acid (LPA) production in the blood. The ATX-LPA signaling pathway is implicated in the pathogenesis of various fibrotic diseases, making ATX a compelling therapeutic target. These application notes provide detailed protocols for the use of this compound in preclinical mouse models of liver and lung fibrosis, including dosage, administration, and methods for assessing efficacy.
Mechanism of Action: ATX-LPA Signaling Pathway
Autotaxin converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the surface of various cell types, including fibroblasts, leading to their proliferation, differentiation into myofibroblasts, and subsequent deposition of extracellular matrix (ECM) components like collagen, a hallmark of fibrosis. PF-8380 inhibits the enzymatic activity of ATX, thereby reducing LPA levels and mitigating the downstream fibrotic cascade.
Caption: The ATX-LPA signaling pathway in fibrosis and the inhibitory action of PF-8380.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in mouse models of fibrosis.
Table 1: this compound Dosage in a Mouse Model of Liver Fibrosis
| Parameter | Details | Reference |
| Fibrosis Model | Carbon Tetrachloride (CCl₄)-induced | [1] |
| Animal Strain | C57BL/6 mice | [1] |
| Dosage | 30 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Twice daily | [1] |
| Treatment Duration | Two to four weeks post CCl₄ administration | [1] |
| Vehicle | DMSO | [2] |
Table 2: this compound Dosage in a Mouse Model of Lung Fibrosis
| Parameter | Details | Reference |
| Fibrosis Model | Bleomycin-induced | [1] |
| Animal Strain | C57BL/6 mice | [3] |
| Dosage | 60 and 120 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Frequency | Twice daily | Not specified, assumed from other studies |
| Treatment Duration | Not explicitly stated, typically 14-21 days post-bleomycin | [4] |
| Vehicle | "Oral formulation vehicle" - A potential formulation includes DMSO, PEG300, Tween 80, and Saline/PBS | [5][6] |
Experimental Protocols
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This protocol describes the induction of liver fibrosis using CCl₄ and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle for CCl₄)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile syringes and needles
Workflow:
Caption: Experimental workflow for the CCl₄-induced liver fibrosis model.
Procedure:
-
Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Fibrosis Induction:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil or corn oil.
-
Administer the CCl₄ solution via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight.
-
Injections are typically performed twice weekly for 4 to 8 weeks to establish significant fibrosis.
-
-
This compound Preparation and Administration:
-
Dissolve this compound in DMSO to the desired concentration.
-
For a 30 mg/kg dose, a typical injection volume is 5-10 mL/kg.
-
Administer PF-8380 solution via i.p. injection twice daily.
-
Timing of Intervention: Begin treatment after 2 to 4 weeks of CCl₄ administration to target the established fibrotic process.
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, euthanize mice by an approved method.
-
Perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Collect liver tissue for subsequent analysis.
-
-
Assessment of Fibrosis:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.
-
Collagen Quantification: The amount of collagen can be quantified from Sirius Red-stained sections using image analysis software to determine the percentage of fibrotic area. Alternatively, a hydroxyproline assay can be performed on liver homogenates.
-
Protocol 2: Bleomycin-Induced Lung Fibrosis Model
This protocol details the induction of pulmonary fibrosis using a single intratracheal instillation of bleomycin, followed by treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., a solution of DMSO, PEG300, Tween 80, and saline)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
Workflow:
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Fibrosis Induction:
-
Anesthetize the mouse.
-
Expose the trachea and administer a single dose of bleomycin (typically 1.5-3 U/kg) in sterile saline via intratracheal instillation.
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in a suitable oral gavage vehicle. A reported formulation for in vivo studies consists of: 50 µL DMSO, 300 µL PEG300, 50 µL Tween 80, and 600 µL saline/PBS.[6]
-
Administer the PF-8380 suspension via oral gavage at a dose of 60 or 120 mg/kg, twice daily.
-
Timing of Intervention: It is crucial to administer PF-8380 in a therapeutic regimen, starting after the initial inflammatory phase has subsided. This is typically between day 7 and day 14 post-bleomycin instillation.[7][8]
-
-
Euthanasia and Tissue Collection:
-
Euthanize mice at day 21 or 28 post-bleomycin administration.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and protein analysis.
-
Perfuse the lungs with PBS and harvest the lung tissue.
-
-
Assessment of Fibrosis:
-
Histopathology and Ashcroft Scoring: Fix the left lung, embed in paraffin, and section. Stain with H&E and Masson's trichrome. The extent of fibrosis is semi-quantitatively assessed using the Ashcroft scoring system, which grades fibrosis on a scale of 0 (normal) to 8 (total fibrosis).
-
Collagen Quantification: Use the right lung for a hydroxyproline assay to quantify total collagen content, or perform Sirius Red staining and quantification on histological sections.
-
BAL Fluid Analysis: Analyze the BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and total protein concentration as markers of inflammation and lung injury.
-
Conclusion
This compound is a valuable tool for investigating the role of the ATX-LPA pathway in fibrosis. The protocols outlined above provide a framework for evaluating the anti-fibrotic potential of this compound in robust and well-characterized mouse models of liver and lung fibrosis. Careful consideration of the timing of therapeutic intervention is critical for obtaining meaningful results, particularly in the bleomycin-induced lung fibrosis model.
References
- 1. The importance of interventional timing in the bleomycin model of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micro-CT-assisted identification of the optimal time-window for antifibrotic treatment in a bleomycin mouse model of long-lasting pulmonary fibrosis [re.public.polimi.it]
- 5. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. member.thoracic.org [member.thoracic.org]
Application Notes and Protocols for PF-8380 Hydrochloride in Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent and specific inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis plays a crucial role in various pathological processes, including cancer progression, by promoting cell proliferation, migration, invasion, and angiogenesis.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical cancer xenograft models, a critical tool in oncology drug development.[7][8]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of ATX.[1][4] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA.[4][6] LPA then binds to its G protein-coupled receptors (GPCRs), activating downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are pivotal for tumor growth and survival.[4][9] By blocking ATX, PF-8380 reduces LPA levels, thereby suppressing these oncogenic signaling cascades.[4][10] This inhibition has been shown to decrease cancer cell viability, migration, and invasion, and to enhance the efficacy of therapies like radiation.[4][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency of PF-8380
| Assay | Target | IC50 | Reference |
| Isolated Enzyme Assay | Human Autotaxin | 2.8 nM | [1][2] |
| Human Whole Blood | Autotaxin | 101 nM | [1][2] |
| Isolated Enzyme Assay | Rat Autotaxin | 1.16 nM | [2] |
Table 2: In Vivo Efficacy of PF-8380 in Xenograft Models
| Cancer Type | Xenograft Model | Animal Model | PF-8380 Dose | Administration Route | Key Findings | Reference |
| Glioblastoma | GL261 heterotopic | Nu/Nu mice | 10 mg/kg | Not specified | Delayed tumor growth when combined with radiation. | [9] |
| Glioblastoma | U87-MG | Not specified | 1 µM (in vitro pre-treatment) | Not applicable | Enhanced radiosensitivity, decreased cell migration and invasion. | [9] |
| Hepatocellular Carcinoma | Orthotopic HCC model | Not specified | Not specified | Not specified | Reduced cell viability, inhibited EMT and autophagy. | [4] |
| Inflammatory Hyperalgesia | Rat air pouch model | Male Lewis rats | 30 mg/kg | Oral gavage | >95% reduction of LPA levels in plasma and inflammatory site. | [1][10] |
Experimental Protocols
1. Cancer Cell Culture and Preparation for Implantation
This protocol describes the general procedure for preparing cancer cells for implantation into immunodeficient mice.
-
Cell Lines: Use relevant human cancer cell lines (e.g., U87-MG for glioblastoma, Huh7 for hepatocellular carcinoma).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Cell Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a serum-free medium or PBS. Determine cell viability and count using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Implantation Suspension: Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^6 cells in 100 µL for subcutaneous injection). Keep the cell suspension on ice until implantation.
2. Orthotopic and Subcutaneous Xenograft Tumor Establishment
The choice between orthotopic and subcutaneous models depends on the research question. Patient-derived xenograft (PDX) models, which involve implanting human tumor fragments, can also be utilized for a more clinically relevant model.[7][8][11]
-
Animal Models: Use immunodeficient mice such as athymic nude (Nu/Nu) or NOD-SCID mice to prevent graft rejection.[8]
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cancer cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of the mouse.[9]
-
-
Orthotopic Implantation (Example: Hepatocellular Carcinoma):
-
Anesthetize the mouse.
-
Make a small incision in the abdomen to expose the liver.
-
Inject the cancer cell suspension directly into the liver lobe.
-
Suture the incision and monitor the animal's recovery.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
3. This compound Formulation and Administration
-
Formulation:
-
Administration:
4. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
-
Pharmacodynamic Analysis: Collect blood samples at various time points after PF-8380 administration to measure plasma LPA levels and assess target engagement.
-
Immunohistochemistry (IHC): Fix tumors in formalin and embed in paraffin. Section the tumors and perform IHC staining for biomarkers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, E-cadherin and Snail for EMT).[4]
-
Western Blot Analysis: Homogenize tumor tissue to extract proteins. Perform western blotting to analyze the expression and phosphorylation status of key signaling proteins in the ATX-LPA pathway (e.g., Akt, ERK).[9]
Experimental Workflow Diagram
Caption: General workflow for a cancer xenograft study with PF-8380.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Patient-Derived Xenograft Models in Cancer Therapy [elveflow.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innovitaresearch.com [innovitaresearch.com]
PF-8380 Hydrochloride: Application Notes and Protocols for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-8380 hydrochloride is a potent and specific inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1][2] LPA is a bioactive signaling lipid that mediates a wide range of cellular processes implicated in inflammation, including cell proliferation, migration, and cytokine secretion.[1][2] By inhibiting ATX, PF-8380 effectively reduces LPA levels both systemically and at sites of inflammation, thereby representing a valuable pharmacological tool for investigating the role of the ATX-LPA signaling axis in various inflammatory diseases.[1][3] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the anti-inflammatory effects of this compound.
Mechanism of Action
Autotaxin (ATX) is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4] LPA then binds to a family of G protein-coupled receptors (LPARs), initiating downstream signaling cascades that contribute to inflammatory responses.[5] PF-8380 acts as a competitive inhibitor of ATX, preventing the synthesis of LPA and subsequently dampening the pro-inflammatory signals mediated by this pathway.[1][2]
LPC [label="Lysophosphatidylcholine\n(LPC)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATX [label="Autotaxin (ATX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LPA [label="Lysophosphatidic Acid\n(LPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPAR [label="LPA Receptors\n(LPARs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nResponses", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PF8380 [label="PF-8380 HCl", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
LPC -> ATX [label=" Substrate", fontcolor="#5F6368"]; ATX -> LPA [label=" Catalyzes", fontcolor="#5F6368"]; LPA -> LPAR [label=" Activates", fontcolor="#5F6368"]; LPAR -> Inflammation;
PF8380 -> ATX [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various experimental settings.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 2.8 nM | Isolated human autotaxin enzyme assay | [1][2] |
| IC50 | 1.16 nM | Isolated rat autotaxin with FS-3 substrate | [2] |
| IC50 | 101 nM | Human whole blood (2-hour incubation) | [1][2] |
| IC50 | 1.9 nM | In vitro assay with natural LPC substrates | [6] |
Table 1: In Vitro Inhibitory Potency of PF-8380
| Parameter | Animal Model | Dose | Effect | Time Point | Reference |
| LPA Reduction | Rat Air Pouch | 30 mg/kg (oral) | >95% reduction in plasma and air pouch | 3 hours | [1][2] |
| Anti-inflammatory Effect | Rat Air Pouch | 30 mg/kg (oral) | Reduced inflammatory hyperalgesia | 3 hours | [1] |
| LPA Reduction | Mouse | 3 mg/kg (oral) | Maximal reduction in plasma LPA | 0.5 hours | [2] |
| LPA Reduction | Mouse | 120 mg/kg (oral, twice daily for 3 weeks) | Sustained reduction in plasma LPA | - | [6] |
| Anti-neuroinflammatory Effect | Mouse Endotoxemia | 30 mg/kg (i.p.) | Significantly attenuated LPS-induced pro-inflammatory gene and protein expression in the brain | 24 hours | [5] |
Table 2: In Vivo Efficacy of PF-8380
Experimental Protocols
In Vitro Inflammation Model: LPS-Stimulated BV-2 Microglia
This protocol is designed to assess the anti-inflammatory effects of PF-8380 on lipopolysaccharide (LPS)-stimulated microglial cells.
1. Cell Culture and Treatment:
-
Culture murine BV-2 microglial cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM and 10 µM) for 1 hour.[5]
-
Stimulate the cells with LPS (e.g., 20 ng/mL) for a specified duration (e.g., 24 hours).[5]
2. Assessment of Inflammatory Markers:
-
Cytokine and Chemokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL2) using ELISA or multiplex bead-based assays.[5]
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to analyze the mRNA expression of inflammatory genes (e.g., iNOS, TNF-α, IL-1β, IL-6, CXCL2).[5]
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the protein expression of key inflammatory signaling molecules (e.g., TLR4, COX-2) and microglial activation markers (e.g., Iba1).[5]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; culture [label="Culture BV-2 Microglia", fillcolor="#F1F3F4", fontcolor="#202124"]; pretreat [label="Pre-treat with\nPF-8380 HCl", fillcolor="#FBBC05", fontcolor="#202124"]; stimulate [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="Collect Supernatant\nand Cell Lysates", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze Inflammatory Markers\n(ELISA, qRT-PCR, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> culture; culture -> pretreat; pretreat -> stimulate; stimulate -> collect; collect -> analysis; analysis -> end; }
Figure 2: In vitro experimental workflow.
In Vivo Inflammation Model: Rat Air Pouch
This model is used to evaluate the effect of PF-8380 on localized inflammation and LPA levels at the site of inflammation.
1. Air Pouch Induction:
-
Anesthetize male Lewis rats.
-
Inject sterile air subcutaneously on the dorsum to create an air pouch.
-
Maintain the pouch by subsequent air injections as needed.
2. Induction of Inflammation and Treatment:
-
Induce inflammation by injecting an inflammatory agent (e.g., carrageenan) into the air pouch.
-
Administer this compound orally (e.g., 30 mg/kg) at a specified time relative to the induction of inflammation.[1] A vehicle control group and a positive control group (e.g., naproxen 30 mg/kg) should be included.[1]
3. Sample Collection and Analysis:
-
At a designated time point (e.g., 3 hours post-treatment), collect blood samples via cardiac puncture for plasma preparation.[1]
-
Aspirate the exudate from the air pouch.
-
Measure LPA levels in both plasma and air pouch exudate using a validated analytical method (e.g., LC-MS/MS).
-
Assess inflammatory hyperalgesia if applicable.[1]
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pouch [label="Induce Air Pouch\nin Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; inflammation [label="Induce Inflammation\nin Pouch", fillcolor="#EA4335", fontcolor="#FFFFFF"]; treat [label="Administer PF-8380 HCl\n(Oral Gavage)", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Plasma and\nPouch Exudate", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Measure LPA Levels\nand Assess Inflammation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> pouch; pouch -> inflammation; inflammation -> treat; treat -> collect; collect -> analyze; analyze -> end; }
Figure 3: In vivo experimental workflow.
Concluding Remarks
This compound is a critical tool for dissecting the contribution of the autotaxin-lysophosphatidic acid signaling pathway to the pathophysiology of inflammatory diseases. The protocols outlined above provide a framework for robust in vitro and in vivo investigations into its anti-inflammatory properties. Researchers should optimize concentrations, time points, and specific endpoints based on their experimental models and hypotheses. Careful consideration of appropriate controls is essential for the accurate interpretation of results. The provided data and methodologies will aid in the design and execution of studies aimed at further elucidating the therapeutic potential of inhibiting the ATX-LPA axis in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-8380 | PDE | TargetMol [targetmol.com]
- 4. Autotaxin and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Following PF-8380 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of PF-8380 hydrochloride, a potent and specific inhibitor of autotaxin (ATX), on key cellular signaling pathways. The provided protocols and data will enable researchers to effectively design and execute experiments to elucidate the mechanism of action of PF-8380 and similar compounds.
Introduction
This compound is a small molecule inhibitor of autotaxin (ATX), the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space.[1][2][3] The ATX-LPA signaling axis is a critical regulator of a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis.[4][5][6] Dysregulation of this pathway is implicated in the progression of various diseases, including cancer and inflammatory disorders.[7][8]
PF-8380 exerts its biological effects by inhibiting ATX, thereby reducing the levels of LPA and attenuating the activation of its downstream signaling cascades.[9] Western blot analysis is an indispensable technique to dissect the molecular consequences of PF-8380 treatment, allowing for the quantification of changes in the expression and phosphorylation status of key signaling proteins. This document outlines the protocols for treating cells with PF-8380 and subsequently analyzing protein expression by Western blot, focusing on the PI3K/Akt, inflammatory, epithelial-mesenchymal transition (EMT), and autophagy pathways.
Quantitative Data Summary
The following tables summarize the quantitative changes in protein expression and phosphorylation observed in various cell lines after treatment with this compound. The data, derived from densitometric analysis of Western blots, are presented as fold changes relative to untreated or vehicle-treated controls.
Table 1: Effect of PF-8380 on the PI3K/Akt Signaling Pathway
| Cell Line | Treatment Condition | Target Protein | Fold Change (Treated/Control) | Reference |
| GL261 (Glioblastoma) | 1 µM PF-8380 + 4 Gy Irradiation | p-Akt (S473) | Attenuated | [8][10] |
| U87-MG (Glioblastoma) | 1 µM PF-8380 + 4 Gy Irradiation | p-Akt (S473) | Attenuated | [8][10] |
Table 2: Effect of PF-8380 on Inflammatory Markers
| Cell Line | Treatment Condition | Target Protein | Fold Change (Treated/Control) | Reference |
| BV-2 (Microglia) | 1-10 µM PF-8380 + LPS | TLR4 | Decreased | [2] |
| BV-2 (Microglia) | 1-10 µM PF-8380 + LPS | COX-2 | Decreased | [2] |
Table 3: Effect of PF-8380 on Epithelial-Mesenchymal Transition (EMT) Markers
| Cell Line | Treatment Condition (24h) | Target Protein | Fold Change (Treated/Control) | Reference |
| Huh7-S (Hepatocellular Carcinoma) | 1-10 µM PF-8380 | E-cadherin | Increased (dose-dependent) | [4][6] |
| Huh7-S (Hepatocellular Carcinoma) | 1-10 µM PF-8380 | N-cadherin | Decreased (dose-dependent) | [4][6] |
| Huh7-S (Hepatocellular Carcinoma) | 1-10 µM PF-8380 | Snail | Decreased (dose-dependent) | [4][6] |
| Huh7-R (Sorafenib-resistant HCC) | 1-10 µM PF-8380 | E-cadherin | Increased (dose-dependent) | [4][6] |
| Huh7-R (Sorafenib-resistant HCC) | 1-10 µM PF-8380 | N-cadherin | Decreased (dose-dependent) | [4][6] |
| Huh7-R (Sorafenib-resistant HCC) | 1-10 µM PF-8380 | Snail | Decreased (dose-dependent) | [4][6] |
Table 4: Effect of PF-8380 on Autophagy Markers
| Cell Line | Treatment Condition (24h) | Target Protein | Fold Change (Treated/Control) | Reference |
| Huh7-S (Hepatocellular Carcinoma) | 1-10 µM PF-8380 | LC3-II | Decreased (dose-dependent) | [5][6] |
| Huh7-S (Hepatocellular Carcinoma) | 1-10 µM PF-8380 | p62 | Increased (dose-dependent) | [5][6] |
| Huh7-R (Sorafenib-resistant HCC) | 1-10 µM PF-8380 | LC3-II | Decreased (dose-dependent) | [5][6] |
| Huh7-R (Sorafenib-resistant HCC) | 1-10 µM PF-8380 | p62 | Increased (dose-dependent) | [5][6] |
Signaling Pathways and Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines [frontiersin.org]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clonogenic Survival Assay with PF-8380 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-8380 hydrochloride is a potent and specific inhibitor of autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2][3][4] LPA, a bioactive lipid, is implicated in numerous cellular processes, including proliferation, migration, and survival, and its signaling is often dysregulated in cancer.[4][5] By inhibiting ATX, PF-8380 effectively reduces LPA levels, thereby interfering with these oncogenic pathways.[4][5][6] Notably, PF-8380 has been demonstrated to enhance the radiosensitivity of cancer cells, making it a compound of significant interest for combination therapies.[1][7][8] The clonogenic survival assay is a pivotal in vitro method to assess the long-term reproductive viability of cancer cells following treatment with cytotoxic agents or radiation. This document provides detailed protocols for utilizing this compound in a clonogenic survival assay to evaluate its efficacy as a potential anticancer agent and radiosensitizer.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[2][5] LPA then binds to its G-protein coupled receptors, activating downstream signaling pathways such as the PI3K/Akt pathway, which is known to promote cell survival and radioresistance.[5][7] By blocking ATX, PF-8380 abrogates the radiation-induced activation of Akt, leading to decreased cell survival and enhanced sensitivity to radiation.[1][7][8]
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of PF-8380 and its effects on clonogenic survival in combination with radiation in glioblastoma multiforme (GBM) cell lines.
| Parameter | Value | Assay Condition |
| IC₅₀ (ATX) | 2.8 nM | Isolated Enzyme Assay[1][2][3] |
| IC₅₀ (ATX) | 101 nM | Human Whole Blood[1][2][3] |
| IC₅₀ (rat ATX) | 1.16 nM | with FS-3 substrate[2] |
Table 1: Inhibitory concentrations of this compound.
| Cell Line | Treatment | Outcome | Reference |
| GL261 (murine GBM) | 1 µM PF-8380 + 4 Gy Radiation | Decreased Clonogenic Survival | [2][7][8] |
| U87-MG (human GBM) | 1 µM PF-8380 + 4 Gy Radiation | Decreased Clonogenic Survival | [2][7][8] |
| GL261 (murine GBM) | 1 µM PF-8380 + 6 Gy Radiation | Significant Decrease in Cell Survival (P = 0.005) | [7] |
| U87-MG (human GBM) | 1 µM PF-8380 + 4 Gy Radiation | Significant Decrease in Cell Survival (P = 0.038) | [7] |
| U87-MG (human GBM) | 1 µM PF-8380 + 6 Gy Radiation | Significant Decrease in Cell Survival (P = 0.008) | [7] |
Table 2: Effect of this compound on clonogenic survival in combination with radiation.
Experimental Protocols
This section provides a detailed protocol for performing a clonogenic survival assay to assess the radiosensitizing effects of this compound on glioblastoma cell lines.
Materials
-
This compound (stock solution, e.g., 10 mM in DMSO)
-
Glioblastoma cell lines (e.g., U87-MG, GL261)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Cell counter (e.g., hemocytometer)
-
CO₂ incubator (37°C, 5% CO₂)
-
X-ray irradiator
-
Fixation solution (e.g., 70% ethanol or 10% formalin)
-
Staining solution (e.g., 0.5% crystal violet in methanol or 1% methylene blue)
Experimental Workflow
Figure 2: Experimental workflow for the clonogenic survival assay.
Detailed Procedure
-
Cell Seeding:
-
Culture glioblastoma cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates containing complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Drug Treatment and Irradiation:
-
The following day, replace the medium with fresh medium containing either 1 µM this compound or a vehicle control (DMSO).[7][8]
-
Incubate the plates for 45 minutes at 37°C.[7]
-
Immediately following incubation, irradiate the plates with the desired dose of radiation (e.g., 2, 4, or 6 Gy).[7] A non-irradiated control group for both vehicle and PF-8380 treated cells should be included.
-
-
Colony Formation:
-
After irradiation, return the plates to the incubator and allow colonies to form over a period of 7-14 days. The incubation time will vary depending on the growth rate of the specific cell line.
-
Monitor the plates and change the medium as needed (e.g., every 3-4 days).
-
-
Fixation and Staining:
-
Once colonies are visible to the naked eye (typically containing at least 50 cells), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add 1 mL of staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the background is clear.
-
Allow the plates to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Conclusion
The clonogenic survival assay is a robust method to determine the long-term effects of this compound on the reproductive capacity of cancer cells, particularly in combination with radiotherapy. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of autotaxin inhibition in oncology. The ability of PF-8380 to enhance radiosensitivity highlights its promise as a valuable tool in the development of novel cancer treatment strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PF-8380 | PDE | TargetMol [targetmol.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Lysophosphatidic Acid (LPA) Levels Following Inhibition with PF-8380 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring lysophosphatidic acid (LPA) levels after inhibition of autotaxin (ATX) with PF-8380 hydrochloride. This document includes an overview of the ATX-LPA signaling pathway, detailed protocols for quantifying LPA in biological samples using ELISA and LC-MS/MS, and expected outcomes based on preclinical studies.
Introduction to Autotaxin, LPA, and PF-8380
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of extracellular lysophosphatidic acid (LPA).[1][2] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline.[3] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR 1-6), influencing a wide range of cellular processes including proliferation, migration, and survival.[1][4] The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including embryonic development, wound healing, inflammation, fibrosis, and cancer.[2][4][5]
This compound is a potent and selective inhibitor of autotaxin.[3][6] It has been shown to effectively reduce LPA levels in both in vitro and in vivo models, making it a valuable tool for studying the biological functions of the ATX-LPA axis and for the development of therapeutics targeting this pathway.[6][7]
Data Presentation: Efficacy of this compound
The following tables summarize the inhibitory potency of PF-8380 and its effect on LPA levels as reported in various preclinical studies.
Table 1: In Vitro Inhibitory Potency of PF-8380
| Assay System | Substrate | IC50 | Reference |
| Isolated Enzyme Assay | FS-3 | 2.8 nM | [7] |
| Rat Autotaxin | FS-3 | 1.16 nM | [2] |
| Human Whole Blood | Endogenous LPC | 101 nM | [7] |
Table 2: In Vivo Efficacy of PF-8380 in Reducing LPA Levels in Rats
| Dose (Oral) | Time Point | Sample Type | LPA Reduction | Reference |
| 30 mg/kg | 3 hours | Plasma | >95% | [7] |
| 30 mg/kg | 3 hours | Inflammatory Site | >95% | [7] |
| 3 mg/kg | 0.5 hours | Plasma | Maximal Reduction | [2] |
Table 3: Effect of PF-8380 on Glioblastoma (GBM) Cells
| Cell Line | PF-8380 Concentration | Effect | Reference |
| GL261 (murine) | 1 µM | Enhanced radiosensitization, decreased migration and invasion | [8] |
| U87-MG (human) | 1 µM | Enhanced radiosensitization, decreased migration and invasion | [8] |
Experimental Protocols
This section provides detailed methodologies for treating samples with this compound and subsequently measuring LPA levels.
Protocol 1: In Vitro Inhibition of Autotaxin in Cell Culture
This protocol describes the treatment of cultured cells with PF-8380 to inhibit autotaxin activity and the subsequent collection of conditioned media for LPA measurement.
Materials:
-
Cultured cells of interest (e.g., glioblastoma cells, fibroblasts)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow to approximately 70-80% confluency.[8]
-
Prepare working solutions of PF-8380 in complete cell culture medium. A final concentration of 1 µM is often effective for significant ATX inhibition.[8] Include a vehicle control (DMSO) at the same final concentration as in the PF-8380-treated wells.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing PF-8380 or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1000 x g for 15 minutes at 4°C to pellet any detached cells or debris.[5]
-
Transfer the supernatant to a clean microcentrifuge tube.
-
The samples are now ready for LPA measurement using either ELISA (Protocol 2) or LC-MS/MS (Protocol 3). Samples can be stored at -80°C for later analysis.[5]
Protocol 2: Measurement of LPA Levels by ELISA
This protocol outlines a general procedure for a competitive ELISA to quantify LPA levels in plasma, serum, or cell culture supernatants. Specific details may vary depending on the commercial ELISA kit used.
Materials:
-
Commercially available LPA ELISA kit (e.g., competitive ELISA)
-
Samples (plasma, serum, or cell culture supernatant)
-
Microplate reader capable of measuring absorbance at 450 nm[1]
Procedure:
-
Sample Preparation:
-
Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[5]
-
Serum: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 x g for 15 minutes.
-
Cell Culture Supernatant: Use as collected and clarified in Protocol 1.
-
Avoid repeated freeze-thaw cycles for all samples.[5]
-
-
Assay Procedure (based on a typical competitive ELISA):
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.[5]
-
Add the LPA-HRP conjugate to the wells.
-
Incubate for 1 hour at 37°C.[5] During this incubation, LPA in the sample competes with the LPA-HRP conjugate for binding to the anti-LPA antibody coated on the plate.
-
Aspirate and wash the wells five times with the provided wash buffer.[9]
-
Add 90 µL of TMB Substrate Solution to each well and incubate for 10-20 minutes at 37°C in the dark.[5]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[5]
-
Read the absorbance at 450 nm immediately using a microplate reader.[9]
-
-
Data Analysis:
-
The intensity of the color is inversely proportional to the concentration of LPA in the sample.[9]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the LPA concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Measurement of LPA Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of LPA species using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the quantification of individual LPA species.
Materials:
-
Samples (plasma, serum, or cell culture supernatant)
-
Internal standards (e.g., 17:0 LPA)
-
Solvents for lipid extraction (e.g., chloroform, methanol, HCl)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
Lipid Extraction (Acidified Bligh & Dyer Method):
-
To your sample, add an internal standard (e.g., 17:0 LPA) to account for extraction efficiency and matrix effects.
-
Add a mixture of 0.1 M HCl and methanol (1:1, v/v) and vortex for 1 minute.
-
Add chloroform and vortex thoroughly.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
A gradient elution is typically used to separate the different LPA species. For example, a mobile phase system consisting of water with ammonium formate and formic acid (A) and a mixture of isopropanol and acetonitrile with ammonium formate and formic acid (B) can be employed.
-
-
Mass Spectrometric Detection:
-
Perform mass spectrometry in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) mode for quantification. This involves monitoring specific precursor-to-product ion transitions for each LPA species and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each LPA species and the internal standard.
-
Calculate the concentration of each LPA species by comparing the ratio of its peak area to the peak area of the internal standard against a standard curve prepared with known amounts of each LPA species and the internal standard.
-
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Human LPA(Lipoprotein a) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
Troubleshooting & Optimization
PF-8380 hydrochloride solubility in DMSO and buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of PF-8380 hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in fresh, anhydrous DMSO.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility in DMSO varies slightly between suppliers, but it is generally high. Values up to 100 mg/mL have been reported with the use of ultrasonication.[2] For practical purposes, preparing a stock solution in the range of 5 to 100 mg/mL is feasible. Always refer to the manufacturer's product data sheet for specific lot information.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound is reported to be insoluble or have very low solubility in water and ethanol.[1][3] While direct dissolution in aqueous buffers is not recommended for creating stock solutions, working solutions can be prepared by diluting a DMSO stock solution into your buffer of choice. It is crucial to ensure the final DMSO concentration is low and does not affect the experimental system.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store aliquots at -80°C for up to one year.[1][4] For shorter periods, storage at -20°C for up to one month is also acceptable.[1][4]
Q5: What is the mechanism of action of PF-8380?
A5: PF-8380 is a potent inhibitor of autotaxin (ATX).[1][2][4][5][6] ATX is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[4][7] By inhibiting ATX, PF-8380 reduces the levels of LPA, a signaling molecule involved in numerous cellular processes such as cell proliferation, migration, and survival.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound in DMSO | 1. Hygroscopic DMSO: DMSO can absorb moisture from the air, which can significantly reduce the solubility of the compound.[1][3]2. Compound Precipitation: The compound may not be fully dissolved. | 1. Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO or a properly stored container to prepare your stock solution.[1]2. Aid Dissolution: Gentle warming and/or ultrasonication can help to fully dissolve the compound.[1][2] |
| Precipitation Observed When Diluting DMSO Stock into Aqueous Buffer | 1. Low Aqueous Solubility: The compound has low solubility in aqueous solutions.[1][3]2. High Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too high, causing the compound to precipitate.3. Temperature Shock: Adding a cold stock solution to a warmer buffer can cause precipitation. | 1. Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous working solution is within a soluble range for your specific buffer system.2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (typically ≤1%).[5]3. Pre-warm Solutions: Gently pre-warm both the stock solution and the aqueous buffer to 37°C before mixing to prevent precipitation due to temperature differences.[9] If precipitation still occurs, brief ultrasonication may help redissolve the compound.[9] |
| Inconsistent Experimental Results | 1. Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.2. Inaccurate Pipetting of Viscous DMSO Stock: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes. | 1. Proper Stock Solution Handling: Aliquot stock solutions upon preparation and store them at the recommended temperature (-80°C for long-term).[4] Avoid repeated freeze-thaw cycles.[1]2. Use Positive Displacement Pipettes: For highly accurate dispensing of viscous DMSO stock solutions, consider using a positive displacement pipette. Alternatively, ensure proper pipetting technique with air displacement pipettes by aspirating and dispensing slowly. |
Solubility Data Summary
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 5.2 mg/mL[3] | ≥ 10.10 mM | Hygroscopic DMSO can reduce solubility.[3] |
| 96 mg/mL[1] | 200.69 mM | Use of fresh DMSO is recommended.[1] | |
| 100 mg/mL[2] | ~209 mM | Ultrasonication may be required.[2] | |
| Water | Insoluble (< 0.1 mg/mL)[1][3] | - | Not recommended as a primary solvent. |
| Ethanol | Insoluble[1] | - | Not recommended as a primary solvent. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
1. Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Desired aqueous buffer (e.g., PBS, Tris-HCl)
2. Preparation of DMSO Stock Solution (e.g., 10 mM):
-
a. Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
b. Calculate the required mass of this compound for your desired stock concentration and volume. (Molecular Weight: 478.33 g/mol for the free base, ~514.79 g/mol for the hydrochloride salt; confirm with the manufacturer's data).
-
c. Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
d. Add the appropriate volume of anhydrous DMSO to the tube.
-
e. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution.
-
f. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
g. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][4]
3. Preparation of Aqueous Working Solution (e.g., 10 µM in cell culture medium):
-
a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
b. Pre-warm your desired aqueous buffer or cell culture medium to 37°C.[9]
-
c. Perform a serial dilution if necessary. For example, to get to a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
d. Add the appropriate volume of the DMSO stock solution to your pre-warmed aqueous buffer. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
e. Mix immediately and thoroughly by gentle vortexing or inversion to prevent precipitation.
-
f. Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.
Visualizations
Experimental Workflow: Preparing this compound Solutions
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway: Inhibition of the ATX-LPA Axis by PF-8380
Caption: PF-8380 inhibits Autotaxin (ATX), blocking LPA production and signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-8380 | PDE | TargetMol [targetmol.com]
- 6. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
PF-8380 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PF-8380 hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Stock solutions of this compound are best stored at -80°C, which ensures stability for up to two years. If a -80°C freezer is not available, storage at -20°C is a viable alternative, with stability maintained for up to one year. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: In what solvents is this compound soluble?
A: this compound is soluble in dimethyl sulfoxide (DMSO). It is practically insoluble in water and ethanol. For optimal solubility in DMSO, it is crucial to use a fresh, anhydrous grade of the solvent, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. Some suppliers suggest that ultrasonic agitation may be necessary to achieve complete dissolution.
Q4: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Pre-warm solutions: Before dilution, gently warm both the DMSO stock solution and the aqueous medium to 37°C. This can help prevent precipitation caused by temperature shock.
-
Stepwise dilution: Instead of a direct large dilution, consider a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration with DMSO, and then add this to your aqueous buffer.
-
Vortex while adding: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Use of surfactants or co-solvents: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to maintain solubility. A similar approach might be adapted for in vitro experiments, but potential effects on the experimental system must be considered.
Q5: Is there any information on the stability of this compound in aqueous solutions or cell culture media?
A: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media over extended periods. One study noted its low metabolic stability in human liver microsomes, which points to biological degradation rather than chemical stability. Given the lack of specific chemical stability data, it is recommended to prepare fresh dilutions in your aqueous buffer or media for each experiment. For longer-term experiments, it is advisable to conduct a preliminary stability study under your specific experimental conditions (e.g., temperature, pH, and media composition).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 5.2 mg/mL (10.10 mM) to 100 mg/mL (209.06 mM) | Solubility can vary between suppliers. Use of fresh, anhydrous DMSO is critical. Ultrasonic agitation may be required.[1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol | Insoluble |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 514.8 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.15 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C or -20°C as recommended.
General Protocol for Assessing Stability in Experimental Media
This is a general workflow for researchers who need to assess the stability of this compound in their specific experimental buffer or cell culture medium.
-
Preparation: Prepare a stock solution of this compound in DMSO at a known concentration.
-
Dilution: Dilute the stock solution into your experimental medium to the final working concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching and Storage: Immediately stop any potential degradation by freezing the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Evaluation: Plot the concentration of this compound versus time to determine its stability profile under your experimental conditions.
Mandatory Visualizations
References
Potential off-target effects of PF-8380 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-8380 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: PF-8380 is a potent and specific inhibitor of autotaxin (ATX). It functions by competitively inhibiting the lysophospholipase D (lysoPLD) activity of ATX, which is responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). This inhibition leads to a reduction in LPA levels in both in vitro and in vivo systems.
Q2: What are the recommended working concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, most published studies report using concentrations in the range of 1 µM for cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO. For in vivo studies, specific formulations are required. One such formulation involves dissolving PF-8380 in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q4: How should this compound stock solutions be stored?
A4: Stock solutions of this compound are typically stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound, with a focus on potential off-target effects and unexpected results.
Issue 1: Unexpected Cellular Phenotypes or Cytotoxicity at High Concentrations
Symptoms:
-
Reduced cell viability, as measured by assays like MTT, at concentrations higher than expected for ATX inhibition.
Optimizing PF-8380 hydrochloride concentration for in vitro studies
Welcome to the technical support center for PF-8380 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound in in-vitro studies. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-8380?
A1: PF-8380 is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2][3] ATX is a lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][4][5] LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (LPARs) to mediate various cellular processes, including cell proliferation, migration, survival, and inflammation.[6][7][8][9] By inhibiting ATX, PF-8380 effectively reduces the production of LPA, thereby modulating these downstream signaling pathways.[7][10]
Q2: What is a recommended starting concentration range for in-vitro experiments?
A2: The optimal concentration of this compound depends on the specific assay and cell type.
-
For isolated enzyme assays , PF-8380 is extremely potent, with an IC50 of approximately 2.8 nM.[1][2][4][5][11]
-
For cell-based assays , a higher concentration is typically required to achieve effective inhibition of cellular ATX activity. A common starting point is a concentration 5 to 10 times higher than the IC50 value.[12] Many studies report using 1 µM for cell-based experiments, such as migration and invasion assays, which has been shown to be effective.[1][2][13]
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store a stock solution of this compound?
A3:
-
Solvent: PF-8380 is readily soluble in high-quality, anhydrous DMSO, with reported solubilities up to 100 mg/mL.[2][14] It is critical to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
-
Preparation: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a desired concentration (e.g., 10 mM). Gentle warming or vortexing can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years .[1][10]
Q4: Is PF-8380 expected to be cytotoxic?
A4: PF-8380 can exhibit cytotoxicity at higher concentrations and with longer incubation times. For instance, in BV-2 microglia cells, a significant decrease in cell viability was observed at a concentration of 30 µM after 24 hours of treatment.[15] However, at commonly used effective concentrations (e.g., 1 µM), significant cytotoxicity is not typically observed in short-term assays.[13] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line and experimental duration to establish a non-toxic working concentration range.
Quantitative Data Summary
Table 1: In Vitro Potency of PF-8380
| Target/System | Substrate | IC50 Value | Reference(s) |
| Isolated Human Autotaxin | FS-3 | 2.8 nM | [1][2][3][16] |
| Isolated Rat Autotaxin | FS-3 | 1.16 nM | [1][2][5] |
| Human Whole Blood | Endogenous | 101 nM | [1][2][3][7] |
| Rat Whole Blood | Endogenous | 307 nM | [16] |
Table 2: Cytotoxicity of PF-8380
| Cell Line | Assay | Incubation Time | IC50 Value | Reference(s) |
| Hep3B (Human Hepatoma) | MTT | 72 hours | >10 µM | [1] |
| MCF7 (Human Breast Cancer) | MTT | 72 hours | 2.31 µM | [1] |
| BV-2 (Mouse Microglia) | MTT | 24 hours | ~30 µM (caused 70% decrease in viability) | [15] |
Experimental Protocols
Protocol: Cell Migration Scratch Assay
This protocol is adapted from methodologies used to assess the effect of PF-8380 on glioblastoma cell migration.[2][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., U87-MG or GL261)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
6-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 70% ethanol)
-
Staining solution (e.g., 1% methylene blue or Crystal Violet)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to grow to 70-80% confluence in complete medium.
-
Serum Starvation (Optional): To minimize proliferation effects, you may switch to a serum-free or low-serum medium for 12-24 hours before the experiment.
-
Creating the Scratch: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip. Be consistent with the pressure and angle to ensure uniform scratch width.
-
Washing: Gently wash the wells once or twice with PBS to remove detached cells and debris.
-
Treatment:
-
Prepare working solutions of PF-8380 and a vehicle control (DMSO) in a serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic (typically ≤ 0.1%).
-
Add the appropriate treatment or control medium to each well.
-
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined regions for each well. This will serve as the baseline (T=0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Final Image Acquisition: After a set period (e.g., 20-24 hours), capture images of the same predefined regions of the scratch.[2]
-
Fixing and Staining:
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 70% ethanol for 10 minutes.
-
Remove the fixative and stain the cells with 1% methylene blue for 15-20 minutes.
-
Wash away excess stain with water and allow the plate to dry.
-
-
Quantification:
-
Measure the area of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure or cell migration into the scratched area for each condition.
-
Diagrams
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of PF-8380.
Caption: A general experimental workflow for using PF-8380 in in-vitro cell-based assays.
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues with PF-8380 in-vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-8380 | PDE | TargetMol [targetmol.com]
- 11. bio-techne.com [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
PF-8380 hydrochloride hERG channel inhibition issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hERG channel inhibition issues associated with PF-8380 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable inhibitor of autotaxin (ATX).[1][2][3][4][5] Autotaxin is an enzyme that catalyzes the production of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[2] LPA is a bioactive signaling molecule involved in various cellular processes, including cell proliferation, migration, and survival.[6] By inhibiting ATX, PF-8380 reduces the levels of LPA in plasma and at sites of inflammation.[3]
Q2: What is the known issue with this compound regarding the hERG channel?
A2: A significant liability of PF-8380 is its inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval and an increased risk of potentially fatal cardiac arrhythmias, such as Torsades de Pointes.[8][9]
Q3: What is the inhibitory potency of PF-8380 on the hERG channel?
A3: Published data indicates that PF-8380 has a prominent inhibitory effect on the hERG channel with a reported half-maximal inhibitory concentration (IC50) of 480 nM.[6][7]
Q4: How does the hERG IC50 of PF-8380 compare to its on-target potency?
A4: The off-target hERG inhibition IC50 (480 nM) is a concern when compared to its on-target potency for autotaxin inhibition, which is 2.8 nM in an isolated enzyme assay and 101 nM in human whole blood.[1][2][3] This relatively narrow window between therapeutic effect and potential cardiac toxicity is a critical consideration in drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's potency on its primary target (Autotaxin) and its off-target effect on the hERG channel.
| Parameter | Target/Channel | Value | Assay Conditions | Reference |
| IC50 | Autotaxin (in vitro enzyme assay) | 2.8 nM | Isolated enzyme assay | [1][2][3] |
| IC50 | Autotaxin (human whole blood) | 101 nM | Human whole blood | [1][2][3] |
| IC50 | hERG Channel | 480 nM | Not specified in detail in the provided search results | [6][7] |
Troubleshooting Guide for hERG Inhibition Assays
This guide addresses common issues encountered when assessing the hERG inhibitory potential of compounds like PF-8380.
Issue 1: High variability in hERG IC50 measurements.
-
Possible Cause: Inconsistent experimental conditions. hERG channel activity is sensitive to temperature, voltage protocols, and cell line passage number.[10][11]
-
Troubleshooting Steps:
-
Standardize Temperature: Maintain a consistent temperature throughout the experiment, as hERG currents are temperature-dependent.[10]
-
Consistent Voltage Protocol: Use a standardized voltage protocol for all experiments to ensure comparable channel activation and inactivation kinetics.[12]
-
Cell Line Quality Control: Use cells within a consistent and low passage number range. Regularly verify the expression and function of the hERG channels.
-
Automated Patch Clamp: Consider using automated patch-clamp systems to reduce operator variability.[9][13]
-
Issue 2: "Run-down" of hERG current during patch-clamp recording.
-
Possible Cause: The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components, causing a gradual decrease in current amplitude over time.[14]
-
Troubleshooting Steps:
-
Include ATP in Internal Solution: Supplement the internal pipette solution with Mg-ATP (typically 2-5 mM) to support channel function.[14]
-
Perforated Patch-Clamp: Employ the perforated patch-clamp technique (e.g., using amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.[14]
-
Time-Course Monitoring: Record a stable baseline current before compound application and monitor the current over time with a vehicle control to quantify the rate of run-down. Correct the compound's effect for the observed run-down.
-
Issue 3: Inconsistent results between different hERG assay formats (e.g., patch-clamp vs. fluorescence-based).
-
Possible Cause: Different assay methodologies have varying sensitivities and may be prone to different types of artifacts. Fluorescence-based assays, while higher throughput, can be susceptible to compound interference with the dye or plate reader.[8][15]
-
Troubleshooting Steps:
-
Gold Standard Confirmation: Always confirm hits from high-throughput screens (e.g., thallium flux assays) using the gold-standard manual or automated whole-cell patch-clamp electrophysiology.[8][16]
-
Assay-Specific Controls: Run appropriate positive and negative controls for each assay format to ensure they are performing as expected.
-
Understand Assay Limitations: Be aware of the limitations of each assay. For example, fluorescence assays may not provide detailed information on the mechanism of channel block (e.g., state-dependence).
-
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This method is considered the gold standard for characterizing compound interactions with the hERG channel.[8][16]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency and plate them onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to measure the deactivating tail current.[8]
-
Establish a stable baseline current in the external solution.
-
Perfuse the cell with increasing concentrations of PF-8380, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis: Measure the amplitude of the hERG tail current at each compound concentration. Normalize the data to the baseline current and fit the concentration-response data to the Hill equation to determine the IC50 value.
2. Thallium Flux Assay (Higher-Throughput Screening)
This fluorescence-based assay provides a more rapid assessment of hERG channel inhibition.[8][15]
-
Principle: hERG-expressing cells are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl+) acts as a surrogate for potassium (K+). When the hERG channels open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.[15]
-
Procedure:
-
Plate hERG-expressing cells in a multi-well plate (e.g., 384-well).
-
Load the cells with a Tl+-sensitive fluorescent dye.
-
Add PF-8380 at various concentrations to the wells.
-
Add a Tl+-containing stimulus buffer to open the hERG channels.
-
Immediately measure the fluorescence intensity over time using a kinetic plate reader.
-
-
Data Analysis: Calculate the rate of fluorescence increase. Compare the signal in the PF-8380-treated wells to the vehicle control wells to determine the percent inhibition.
Visualizations
Caption: Mechanism of action of PF-8380 on the Autotaxin signaling pathway.
Caption: General workflow for assessing hERG channel inhibition.
Caption: Troubleshooting logic for common hERG assay issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-8380 | PDE | TargetMol [targetmol.com]
- 4. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing hERG Data Variability with Action Potential Waveforms [metrionbiosciences.com]
- 12. fda.gov [fda.gov]
- 13. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Technical Support Center: Metabolic Stability of PF-8380 Hydrochloride in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting experiments related to the metabolic stability of PF-8380 hydrochloride in liver microsomes.
Experimental Protocols
A representative experimental protocol for assessing the metabolic stability of this compound in liver microsomes is detailed below. This protocol is a standard method and may require optimization based on specific laboratory conditions and objectives.
Objective: To determine the in vitro metabolic stability of this compound by measuring its rate of disappearance in the presence of human, rat, or mouse liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or other suitable quenching solvent
-
Internal standard for analytical quantification
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl2.
-
Add the this compound working solution to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein / mL).
-
Data Presentation
While specific quantitative data for the metabolic stability of this compound in liver microsomes is not extensively available in the public domain, it has been reported to have poor metabolic stability in human liver microsomes . The clearance has been characterized as high, estimated at 70% of hepatic blood flow. The table below provides a representative summary based on this information and typical values for a compound with such a profile.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| Half-life (t1/2, min) | < 10 | < 15 | < 10 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | > 100 | > 70 | > 120 |
| Metabolic Stability Classification | Low | Low to Moderate | Low |
Note: The values in this table are illustrative and intended to reflect the reported poor metabolic stability of PF-8380. Actual experimental results may vary.
Mandatory Visualization
Caption: Experimental workflow for the liver microsomal stability assay.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a compound like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver. It is a critical parameter in drug development because it influences a drug's half-life, bioavailability, and clearance. A compound with low metabolic stability, like PF-8380, is rapidly metabolized, which can lead to a short duration of action and may require higher or more frequent dosing.
Q2: What are liver microsomes and why are they used in this assay?
A2: Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells. They are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the majority of Phase I metabolism of drugs.[1][2] They are a cost-effective and convenient in vitro model for assessing metabolic stability.
Q3: What does "poor metabolic stability" indicate for the in vivo performance of PF-8380?
A3: Poor metabolic stability in vitro generally correlates with high clearance and a short half-life in vivo. This means the compound is likely to be rapidly eliminated from the body. For PF-8380, this is consistent with its reported in vivo effective half-life of 1.2 hours.
Q4: Which enzymes are likely responsible for the metabolism of PF-8380 in liver microsomes?
A4: The metabolism in liver microsomes in the presence of an NADPH regenerating system is primarily mediated by cytochrome P450 (CYP) enzymes.[1] While the specific CYP isozymes responsible for PF-8380 metabolism have not been detailed in the available literature, CYP3A4 is the most abundant and metabolically active CYP in the human liver, followed by enzymes from the CYP2C and CYP2D families.[3] Further experiments with specific CYP inhibitors or recombinant CYPs would be needed to identify the exact enzymes involved.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No metabolism of PF-8380 or positive control observed. | Inactive microsomes. Inactive NADPH regenerating system. Incorrect buffer pH. | Use a new, validated batch of microsomes. Prepare fresh NADPH regenerating solution immediately before use. Verify the pH of the incubation buffer. |
| Very rapid disappearance of PF-8380 (all gone by the first time point). | Compound is highly unstable. Microsomal protein concentration is too high. | Use shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes). Reduce the concentration of microsomal protein in the incubation. |
| High variability between replicate wells. | Pipetting errors. Inconsistent mixing. Compound precipitation. | Ensure accurate and consistent pipetting. Ensure thorough mixing of the incubation components. Check the solubility of PF-8380 in the final incubation mixture; if necessary, adjust the solvent concentration (typically keeping it below 1%). |
| Metabolism observed in the absence of NADPH. | Non-CYP mediated metabolism (e.g., by esterases present in microsomes). Chemical instability of the compound in the buffer. | Compare the degradation rate with and without NADPH. If significant NADPH-independent degradation occurs, further investigation into other enzymatic pathways or chemical stability is warranted. |
| Poor recovery of the compound at time zero. | Non-specific binding to the plate or microsomal protein. Analytical issues. | Use low-binding plates. Assess non-specific binding in a separate experiment. Verify the LC-MS/MS method for potential matrix effects or poor ionization. |
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
How to prevent PF-8380 hydrochloride precipitation in media
Welcome to the technical support center for PF-8380 hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting precipitation issues when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is a common challenge that arises from the difference in solvent properties between your DMSO stock solution and the aqueous cell culture medium.[1] this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in water-based solutions.[1][2] While it dissolves well in an organic solvent like DMSO, the drastic dilution into the aqueous environment of the culture medium can cause the compound to "crash out" of solution and form a precipitate.[1][3]
Q2: I dissolved this compound in DMSO, but it still precipitates. Why?
A2: Although DMSO is an effective solvent for this compound, its ability to keep the compound in solution is significantly reduced upon dilution in your aqueous culture medium.[2] When the DMSO stock is added to the medium, the DMSO disperses, and the local concentration of the organic solvent around the inhibitor molecules decreases sharply. If the final concentration of this compound in the medium exceeds its aqueous solubility limit, precipitation will occur.[2]
Q3: How can I prevent the initial precipitation of this compound?
A3: Several strategies can help prevent initial precipitation:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1][2]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first dilute it into a small volume of medium containing serum. The serum proteins can help to solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.[1][2]
-
Thorough Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[1] This helps to avoid localized high concentrations that are prone to precipitation.[1]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes enhance solubility.[1][2]
Q4: My this compound solution appears fine initially but forms a precipitate over time in the incubator. What could be the cause?
A4: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Changes in temperature can cause the compound to fall out of solution.[2]
-
Inhibitor Instability: The compound may have limited stability in the aqueous environment of the culture medium at 37°C over extended periods.[1]
-
Media Evaporation: Evaporation of the medium can lead to an increase in the inhibitor's concentration, pushing it beyond its solubility limit.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon adding DMSO stock to media | 1. Inhibitor concentration is above its aqueous solubility limit.[2] 2. Rapid solvent change from DMSO to the aqueous medium.[2] | 1. Decrease the final concentration of this compound. 2. Prepare a higher concentration stock solution to minimize the volume of DMSO added. 3. Implement a stepwise dilution protocol.[1][2] 4. Pre-warm the culture medium to 37°C before adding the inhibitor.[4] |
| Precipitate forms over time in the incubator | 1. Temperature fluctuations causing the compound to come out of solution.[2] 2. The compound may be unstable in the culture medium at 37°C.[1] 3. Evaporation of the medium, leading to a higher inhibitor concentration.[2] | 1. Ensure the incubator maintains a consistent temperature. 2. Prepare fresh working solutions for each experiment. 3. Check the incubator's humidity levels to reduce evaporation.[2] |
| Cloudy or hazy appearance of the medium after adding the inhibitor | 1. Formation of a very fine, colloidal precipitate. | 1. Try sonicating the solution briefly to aid dissolution.[5] 2. Consider using a different salt form of the compound if available.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous, high-purity DMSO to prepare the stock solution.[3][5] Moisture in the DMSO can reduce the solubility of the compound.[5]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). Refer to the solubility data in Table 2.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. If necessary, gently warm the solution and/or sonicate to ensure complete dissolution.[5][7]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][8]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.[4]
-
Intermediate Dilution (Recommended): a. In a sterile microcentrifuge tube, add a small volume of the pre-warmed, serum-containing medium. b. Add the required volume of the this compound DMSO stock solution to this small volume of medium. c. Gently mix by pipetting or brief vortexing.
-
Final Dilution: a. While gently swirling the bulk of the pre-warmed medium, add the intermediate dilution dropwise. b. Ensure thorough mixing to achieve a homogenous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[1][2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| IC50 (Isolated Enzyme Assay) | 2.8 nM | [7][8][9] |
| IC50 (Human Whole Blood) | 101 nM | [7][8][9] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (in Solvent) | -80°C for 1 year | [5] |
Table 2: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| 96 | 200.69 | Use fresh, moisture-free DMSO. | [5] |
| 95 | 198.6 | Use fresh, moisture-free DMSO. | [5] |
| 2 | 4.18 | Ultrasonication may be required. | [5] |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing PF-8380 working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes with PF-8380 Hydrochloride: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting and resolving unexpected results during experiments involving PF-8380 hydrochloride. As a potent and specific inhibitor of autotaxin (ATX), PF-8380 is a valuable tool for investigating the role of the ATX-lysophosphatidic acid (LPA) signaling axis in various biological processes. However, like any experimental reagent, its use can sometimes lead to unanticipated observations. This guide is designed to help you navigate these challenges and ensure the robustness of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of autotaxin (ATX), an enzyme responsible for the synthesis of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC).[1][2] By inhibiting ATX, PF-8380 effectively reduces the levels of LPA in both plasma and at sites of inflammation.[3][4][5]
Q2: What are the typical in vitro and in vivo concentrations used for PF-8380?
A2: The effective concentration of PF-8380 can vary depending on the experimental system. For in vitro studies, a concentration of 1 µM has been used to treat glioblastoma cells.[6][7][8] In vivo, oral administration of 30 mg/kg has been shown to reduce LPA levels by over 95% in a rat air pouch model of inflammation.[4][5][6]
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO.[6] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions in DMSO can also be stored at -80°C.[3] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: Are there any known off-target effects or liabilities associated with PF-8380?
A4: While PF-8380 is a potent ATX inhibitor, some liabilities have been reported. These include low metabolic stability in human liver microsomes and a notable inhibition of the hERG channel, which could have implications for cardiac safety in certain contexts.[9][10][11]
Troubleshooting Guide
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
If you are observing variable or weak inhibition of LPA production or downstream signaling events in your cell culture experiments, consider the following troubleshooting steps.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 3. PF-8380 | PDE | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Limitations of using PF-8380 hydrochloride in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of PF-8380 hydrochloride in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the successful application of this potent autotaxin inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of using this compound in long-term studies?
While PF-8380 is a potent and specific inhibitor of autotaxin (ATX), researchers should be aware of several limitations for its use in long-term studies:
-
Cardiotoxicity Risk: PF-8380 has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of 480 nM.[1][2] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, a significant concern in long-term animal studies where drug accumulation or off-target effects may become more pronounced.
-
Poor Metabolic Stability: Studies have indicated that PF-8380 exhibits poor metabolic stability in human liver microsomes.[1][2] This suggests that the compound may be rapidly metabolized and cleared from the system, potentially requiring frequent dosing to maintain efficacious concentrations over a long period. This rapid metabolism could also lead to variability in plasma concentrations.
-
Short Half-Life: The pharmacokinetic profile of PF-8380 is characterized by a relatively short effective half-life of 1.2 hours in rats.[3] This necessitates a carefully designed dosing regimen, such as twice-daily administration, to maintain consistent inhibition of ATX activity in long-term in vivo experiments.[4]
-
Limited Long-Term Toxicity Data: While shorter-term studies (e.g., 3 weeks) in mice have reported no overt signs of toxicity or pathological changes, comprehensive long-term toxicology data for PF-8380 is not widely available in the public domain.[4][5]
Q2: What is the mechanism of action of this compound?
This compound is a potent and specific small-molecule inhibitor of autotaxin (ATX).[6][7] ATX is a secreted enzyme with lysophospholipase D activity that is responsible for the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][6] LPA is a bioactive signaling lipid that acts on a family of G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, migration, survival, and angiogenesis.[1][6][7] By inhibiting ATX, PF-8380 reduces the production of LPA, thereby modulating these downstream signaling pathways.
Q3: What are the recommended storage conditions for this compound and its solutions?
For long-term storage, solid this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[3] Stock solutions, typically prepared in DMSO, should also be stored at -80°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results | Inconsistent plasma concentrations due to poor metabolic stability and short half-life. | Optimize the dosing regimen. Consider more frequent administration (e.g., twice daily) to maintain stable plasma levels. Perform pharmacokinetic studies in your specific animal model to determine the optimal dosing schedule. |
| Degradation of the compound in the formulation. | Prepare fresh working solutions for each experiment. If using a vehicle for in vivo studies, ensure its stability with PF-8380 over the duration of the experiment. | |
| Unexpected adverse effects in animal models (e.g., lethargy, cardiac events) | Potential cardiotoxicity due to hERG channel inhibition. | Monitor animals closely for any signs of cardiac distress. Consider conducting electrocardiogram (ECG) monitoring in a subset of animals. If cardiotoxicity is suspected, reduce the dose or consider an alternative ATX inhibitor with a cleaner safety profile. |
| Off-target effects at high concentrations. | Perform a dose-response study to identify the minimum effective dose that achieves the desired level of ATX inhibition without causing adverse effects. | |
| Lack of efficacy in vivo | Insufficient dosing or poor bioavailability. | Verify the formulation and administration route. Ensure complete dissolution of the compound. Increase the dose or dosing frequency based on pilot studies. Measure plasma LPA levels to confirm target engagement. |
| Rapid clearance of the compound. | Consult the pharmacokinetic data for your animal model. The short half-life may require a continuous infusion or more frequent dosing to maintain therapeutic levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-8380
| Target | Assay Condition | IC50 | Reference |
| Human Autotaxin | Isolated enzyme assay (FS-3 substrate) | 2.8 nM | [6] |
| Human Autotaxin | Isolated enzyme assay (LPC substrate) | 1.7 nM | [1] |
| Rat Autotaxin | Isolated enzyme assay (FS-3 substrate) | 1.16 nM | [3] |
| Human Autotaxin | Human whole blood | 101 nM | [6] |
| hERG Channel | - | 480 nM | [1][2] |
Table 2: Pharmacokinetic Parameters of PF-8380 in Rats
| Parameter | Value | Reference |
| Mean Clearance | 31 mL/min/kg | [3] |
| Volume of Distribution (steady state) | 3.2 L/kg | [3] |
| Effective Half-life (t1/2) | 1.2 h | [3] |
| Oral Bioavailability | 43-83% | [3] |
Experimental Protocols
In Vitro Cell Migration (Scratch) Assay
This protocol is adapted from studies investigating the effect of PF-8380 on glioblastoma cell migration.[8]
-
Cell Seeding: Plate cells (e.g., U87-MG or GL261) in a 6-well plate and grow to 70-80% confluency.
-
Scratch Wound: Create a sterile scratch in the cell monolayer using a p200 pipette tip.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing this compound at the desired concentration (e.g., 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Analysis: Quantify the migration of cells into the scratched area. This can be done by measuring the change in the width of the scratch or by counting the number of cells that have migrated into the cell-free zone.
In Vivo Oral Administration in a Rodent Model
This protocol is a general guideline for oral administration of PF-8380 in rats or mice.
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, a common vehicle is a mixture of PEG300 and saline. For example, a 10 mg/mL solution can be prepared in a vehicle of 50% PEG300 and 50% saline, which may require sonication for complete dissolution. Always prepare fresh on the day of dosing.
-
-
Animal Dosing:
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
For pharmacodynamic assessment, blood samples can be collected at various time points post-dose to measure plasma LPA levels and confirm target engagement.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the inhibitory action of PF-8380.
Caption: A typical experimental workflow for an in vivo study using PF-8380.
Caption: A logical diagram for troubleshooting common issues with PF-8380.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to PF-8380 Hydrochloride and Other Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-8380 hydrochloride with other notable autotaxin (ATX) inhibitors. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs, based on potency, selectivity, and pharmacokinetic properties.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It plays a crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator. The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. Consequently, ATX has emerged as a significant therapeutic target for various diseases, including fibrosis, cancer, and inflammatory disorders.
PF-8380 is a potent and well-characterized inhibitor of autotaxin.[1][2][3] This guide will compare its performance against other prominent ATX inhibitors, providing key experimental data and methodologies to inform your research.
The Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
Caption: The Autotaxin-LPA signaling cascade.
Comparative Performance of Autotaxin Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound in comparison to other selected autotaxin inhibitors.
In Vitro Potency (IC50)
| Inhibitor | Target | IC50 (nM) - Enzyme Assay | IC50 (nM) - Whole Blood Assay | Inhibitor Type | Reference |
| PF-8380 | Human ATX | 2.8 | 101 | Type I | [1][2] |
| Rat ATX | 1.16 (FS-3 substrate) | 307 | [1][4] | ||
| BI-2545 | Human ATX | 2.2 | 29 (human) | Type I | [5] |
| Rat ATX | - | 56 (rat) | [4] | ||
| HA155 | Human ATX | 5.7 (LPC substrate) | - | - | [5] |
| GLPG1690 (Ziritaxestat) | Human ATX | 131 (LPC substrate) | 242 (human plasma) | Type IV | |
| Cpd17 | Human ATX | Similar potency to PF-8380 | - | Type IV |
Note: The substrate used in the enzyme assay (e.g., FS-3, LPC) can influence the IC50 value. Whole blood assays provide a more physiologically relevant measure of inhibitor potency.
Pharmacokinetic Properties
| Inhibitor | Species | Route | Bioavailability (%) | t1/2 (h) | Cmax | Clearance | Reference |
| PF-8380 | Rat | Oral | 43 - 83 | 1.2 | Dose-dependent | 31 mL/min/kg | [1] |
| GLPG1690 (Ziritaxestat) | Human | Oral | 54 | ~5 | Dose-dependent | - | [6][7][8] |
| BI-2545 | Rat | Oral | Good | - | - | Low | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Autotaxin Inhibition Assay (FS-3 Substrate)
This protocol describes a common method for determining the in vitro potency of autotaxin inhibitors using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for in vitro autotaxin inhibition assay.
Materials:
-
Recombinant human autotaxin (hATX)
-
Autotaxin inhibitor (e.g., PF-8380)
-
FS-3 (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 8.0)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add assay buffer, hATX enzyme, and the inhibitor dilutions (or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 538 nm emission) at 37°C.[9] Readings are typically taken at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 60 minutes).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Ex Vivo Whole Blood Autotaxin Inhibition Assay
This assay measures the inhibitory activity in a more physiologically relevant matrix.
Procedure:
-
Collect fresh human or rodent whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Aliquot the whole blood into tubes.
-
Add serial dilutions of the autotaxin inhibitor (or vehicle control) to the blood samples.
-
Incubate the samples at 37°C for a specified time (e.g., 2 hours).[1]
-
Following incubation, prepare plasma by centrifugation.
-
Measure the remaining autotaxin activity in the plasma using an appropriate assay, such as the FS-3 assay described above or by quantifying the production of LPA from endogenous LPC using LC-MS/MS.[10]
-
Calculate the percent inhibition and determine the IC50 value.
Rodent Pharmacokinetic Study
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an autotaxin inhibitor in rodents.
Procedure:
-
House rodents (e.g., rats or mice) under standard laboratory conditions with free access to food and water.
-
Administer the test inhibitor via the desired route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.[11] Serial sampling from the same animal is preferred to reduce variability.
-
Process blood samples to obtain plasma.
-
Extract the inhibitor from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Calculate pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), t1/2 (half-life), clearance, and bioavailability (if both i.v. and p.o. data are available).
Selectivity and In Vivo Efficacy
Selectivity: PF-8380 has been reported to have some off-target effects, including inhibition of the hERG channel with an IC50 of 480 nM.[5] In contrast, BI-2545 was designed to have a cleaner hERG profile, showing no significant inhibition at concentrations up to 10 µM.[4] A comprehensive selectivity panel against a broad range of kinases and other enzymes is crucial for the clinical development of any inhibitor.
In Vivo Efficacy: PF-8380 has demonstrated efficacy in various preclinical models. For instance, oral administration of 30 mg/kg PF-8380 in a rat air pouch model resulted in a greater than 95% reduction in LPA levels in both plasma and at the site of inflammation.[2] It has also been shown to reduce inflammatory hyperalgesia in a rat model of arthritis. In mouse models of pulmonary fibrosis, PF-8380 has been shown to attenuate disease progression.
GLPG1690 (ziritaxestat) has undergone clinical trials for idiopathic pulmonary fibrosis (IPF).[6] While it showed promise in early-phase studies, the larger Phase III trials did not meet their primary endpoints.[6]
Conclusion
This compound is a highly potent, first-generation autotaxin inhibitor that has been instrumental as a tool compound for elucidating the role of the ATX-LPA axis in various diseases. While it exhibits excellent in vitro and in vivo activity, its pharmacokinetic profile and off-target effects, such as hERG inhibition, have led to the development of second-generation inhibitors like BI-2545 with improved properties. The clinical development of autotaxin inhibitors is ongoing, with a focus on enhancing selectivity and optimizing pharmacokinetic and pharmacodynamic profiles for improved therapeutic outcomes. The choice of inhibitor for preclinical research will depend on the specific requirements of the study, balancing potency with the need for a clean safety profile and favorable in vivo characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pk/bio-distribution | MuriGenics [murigenics.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
A Head-to-Head Comparison of Autotaxin Inhibitors: PF-8380 Hydrochloride vs. Ziritaxestat (GLPG1690)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of autotaxin (ATX), PF-8380 hydrochloride and ziritaxestat (GLPG1690). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. This comparison focuses on their mechanism of action, in vitro potency, pharmacokinetic profiles, and available preclinical and clinical data, supported by experimental methodologies.
Mechanism of Action: Targeting the ATX-LPA Signaling Axis
Both PF-8380 and ziritaxestat are potent inhibitors of autotaxin's lysophospholipase D (lysoPLD) activity. By blocking ATX, they prevent the conversion of lysophosphatidylcholine (LPC) to LPA, thereby reducing the downstream signaling effects of LPA through its G protein-coupled receptors. This interruption of the ATX-LPA axis is the therapeutic rationale for their investigation in various diseases.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and ziritaxestat, facilitating a direct comparison of their in vitro potency and pharmacokinetic properties.
Table 1: In Vitro Potency (IC50) of PF-8380 and Ziritaxestat
| Compound | Target | Assay Condition | IC50 | Reference |
| This compound | Human Autotaxin | Isolated enzyme assay | 2.8 nM | [1][2] |
| Human Autotaxin | Human whole blood | 101 nM | [1][2] | |
| Rat Autotaxin | FS-3 substrate | 1.16 nM | [1] | |
| Ziritaxestat (GLPG1690) | Human Autotaxin | 131 nM | [3][4] | |
| Mouse Autotaxin | LPA 18:2 production in plasma | 418 nM | [4] | |
| Rat Autotaxin | LPA 18:2 production in plasma | 542 nM | [4] | |
| Human Autotaxin | LPA 18:2 production in plasma | 242 nM | [4] |
Table 2: Pharmacokinetic Parameters of PF-8380 and Ziritaxestat
| Parameter | PF-8380 (Rat) | Ziritaxestat (Human) | Reference |
| Route of Administration | Oral | Oral | [1] |
| Dose | 1-100 mg/kg | 600 mg | [1] |
| Bioavailability | 43-83% | ~54% | [1] |
| Tmax | Not explicitly stated | Not explicitly stated | |
| Cmax | Dose-dependent | Not explicitly stated | [1] |
| Half-life (t1/2) | ~1.2 hours (effective) | Not explicitly stated | [1] |
| Clearance | 31 mL/min/kg | Not explicitly stated | [1] |
| Volume of Distribution (Vd) | 3.2 L/kg | Not explicitly stated | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of autotaxin inhibitors.
Autotaxin Inhibition Assay (In Vitro)
This protocol describes a common method to determine the in vitro potency of a test compound against autotaxin.
-
Reagents and Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) as a substrate
-
Test compound (PF-8380 or ziritaxestat) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and co-factors)
-
Detection reagents for choline (e.g., choline oxidase, horseradish peroxidase, and a chromogenic or fluorogenic substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant autotaxin enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate to all wells.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes at 37°C).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents to quantify the amount of choline produced.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Efficacy Study: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines a general procedure to assess the in vivo efficacy of an autotaxin inhibitor in a widely used animal model of pulmonary fibrosis.
-
Animals and Housing:
-
Species: C57BL/6 mice
-
House animals in a controlled environment with a standard diet and water ad libitum.
-
Acclimatize animals for at least one week before the experiment.
-
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice (e.g., with isoflurane).
-
Intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or saline as a control.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, PF-8380, ziritaxestat).
-
Administer the test compound or vehicle daily by a suitable route (e.g., oral gavage) starting from a specific day post-bleomycin instillation (prophylactic or therapeutic regimen).
-
-
Endpoint Analysis (e.g., at day 21):
-
Lung Function: Measure lung function parameters such as forced vital capacity (FVC) and compliance using a lung function testing system.
-
Histopathology: Euthanize the mice and collect the lungs. Fix, embed, and section the lung tissue. Stain with Masson's trichrome to assess collagen deposition and fibrosis. Score the severity of fibrosis using a standardized scoring system (e.g., Ashcroft score).
-
Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts and cytokine levels.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the evaluation of ATX inhibitors.
Discussion and Conclusion
Ziritaxestat has been more extensively studied in clinical trials, particularly for idiopathic pulmonary fibrosis (IPF). While it showed promise in early-phase trials, the Phase 3 ISABELA trials were terminated due to a lack of efficacy.[5] This highlights the challenges of translating preclinical efficacy to clinical success.
PF-8380 has been widely used as a tool compound in preclinical research to investigate the role of the ATX-LPA axis in various diseases, including inflammation and cancer.[6] Its good oral bioavailability and in vivo activity have been demonstrated in animal models.[1][7]
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug–drug interaction prediction of ziritaxestat using a physiologically based enzyme and transporter pharmacokinetic network interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PF-8380 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-8380 hydrochloride with alternative autotaxin (ATX) inhibitors, focusing on the validation of target engagement in a cellular context. We present supporting experimental data, detailed protocols for key validation techniques, and visual summaries of signaling pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a potent and specific inhibitor of autotaxin (ATX), a secreted lysophospholipase D that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to LPA, which then signals through various G protein-coupled receptors to mediate a wide range of cellular processes, including cell proliferation, migration, and survival.[1][2][4][5] Dysregulation of the ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation.[1][6] PF-8380 is a Type I ATX inhibitor, meaning it occupies the catalytic site and mimics the binding of the substrate, LPC.[6]
Comparative Analysis of Autotaxin Inhibitors
To provide a comprehensive overview, this guide compares PF-8380 with two other notable ATX inhibitors: IOA-289 and Ziritaxestat (GLPG1690). These alternatives represent different structural classes and binding modes, offering distinct profiles for researchers to consider.
| Feature | This compound | IOA-289 | Ziritaxestat (GLPG1690) |
| Target | Autotaxin (ATX) | Autotaxin (ATX) | Autotaxin (ATX) |
| Binding Mode | Type I inhibitor (occupies the catalytic site)[6] | Mixed Type II/Type IV inhibitor (binds to the LPC binding pocket and the base of the LPA exit channel)[3] | Type IV inhibitor |
| Potency (IC50) | ~2.8 nM (isolated enzyme)[1][2][3]; 101 nM (human whole blood)[1][2][3] | ~36 nM (average across LPA species in human plasma)[3] | ~131 nM (ATX inhibitor)[5] |
| Cellular Effects | Decreases glioblastoma cell migration and invasion, enhances radiosensitivity; Reduces viability of hepatocellular carcinoma cells[7] | Inhibits primary tumor growth and metastasis in preclinical models[1]; Modulates fibrotic processes and restores T cell migration[1] | Showed promising results in a phase 2a study for idiopathic pulmonary fibrosis (IPF) by reducing plasma LPA and stabilizing forced vital capacity. However, phase 3 trials did not show efficacy in improving the annual rate of FVC decline.[8] |
| Clinical Development | Widely used as a research tool compound. | In clinical trials for pancreatic cancer.[1][3] | Development for idiopathic pulmonary fibrosis was discontinued.[4] |
Experimental Protocols for Validating Target Engagement
Validating that a compound like PF-8380 engages its intended target, ATX, within a cellular environment is a critical step in drug discovery. The following are detailed protocols for key experimental techniques to assess target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells. The principle is that ligand binding often stabilizes the target protein, leading to an increase in its thermal denaturation temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer at a desired concentration.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ATX protein at each temperature point by Western blotting using an anti-ATX antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of PF-8380 indicates target engagement.
-
Measurement of Lysophosphatidic Acid (LPA) in Cell Culture Supernatants
A direct downstream consequence of ATX inhibition is the reduction of LPA production. Measuring LPA levels in the cell culture supernatant provides a functional readout of target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Replace the medium with a serum-free or low-serum medium containing the ATX substrate, LPC (e.g., 1-10 µM).
-
Treat the cells with a dilution series of this compound or a vehicle control.
-
Incubate for a suitable time period (e.g., 6-24 hours) to allow for LPA production.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant. To prevent further LPA metabolism, it is crucial to immediately add an ATX inhibitor to the collected samples and keep them on ice.[9]
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
LPA Quantification:
-
Use a commercially available LPA ELISA kit (e.g., from Echelon Biosciences) for quantification.[10][11]
-
Follow the manufacturer's instructions for the assay, which typically involves a competitive ELISA format.
-
Briefly, the collected supernatant is incubated with an LPA-specific antibody and then added to a plate coated with LPA. The amount of antibody that binds to the plate is inversely proportional to the amount of LPA in the sample.
-
A standard curve is generated using known concentrations of LPA to determine the concentration in the samples.
-
Western Blotting for Downstream Signaling (Phospho-Akt)
LPA signaling activates downstream pathways, including the PI3K/Akt pathway. Inhibition of ATX by PF-8380 is expected to reduce LPA-induced phosphorylation of Akt.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1-10 µM) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.[12]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. iOnctura Presents Compelling Preclinical Data on its [globenewswire.com]
- 2. iOnctura Presents Compelling Preclinical Data on its Clinical Stage Autotaxin Inhibitor IOA-289 at SITC - BioSpace [biospace.com]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iOnctura To Present Preclinical Data On Its Clinical Stage Autotaxin Inhibitor, IOA-289, At AACR - M Ventures [m-ventures.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Navigating Autotaxin Inhibition: A Comparative Guide to Biochemical Assays for PF-8380 Hydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays to confirm the activity of the potent autotaxin inhibitor, PF-8380 hydrochloride. This document details the performance of PF-8380 alongside other notable autotaxin inhibitors, presenting supporting experimental data and methodologies.
It is critical to note that while the initial topic specified Lysophosphatidylcholine Acyltransferase 2 (LPCAT2), PF-8380 is a well-established and potent inhibitor of autotaxin (ATX) , not LPCAT2. Autotaxin is a key enzyme responsible for the production of the signaling lipid, lysophosphatidic acid (LPA). This guide will therefore focus on the correct therapeutic target of PF-8380, providing a detailed comparison with other autotaxin inhibitors.
The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), initiating a cascade of downstream signaling events that influence cell proliferation, survival, migration, and differentiation.[2][3] The ATX-LPA signaling axis has been implicated in a variety of physiological and pathological processes, including cancer, fibrosis, and inflammation.[3][4]
Comparative Analysis of Autotaxin Inhibitors
This compound is a potent, competitive inhibitor of autotaxin.[5] For a comprehensive evaluation, its performance is compared here with other well-characterized autotaxin inhibitors: IOA-289, Ziritaxestat (GLPG1690), and PAT-505.
| Inhibitor | Target | Mechanism of Action |
| PF-8380 | Autotaxin | Competitive inhibitor that binds to the active site and hydrophobic pocket (Type I).[6][7] |
| IOA-289 | Autotaxin | Mixed Type II/IV inhibitor, binding to the LPC binding pocket and the base of the LPA exit channel.[8] |
| Ziritaxestat (GLPG1690) | Autotaxin | Competitive inhibitor with respect to the LPC substrate. |
| PAT-505 | Autotaxin | Potent, selective, and non-competitive inhibitor. |
Quantitative Performance Data
The inhibitory potency of these compounds is typically assessed through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the reported IC50 values for PF-8380 and its alternatives in different assay formats.
Table 1: Isolated Enzyme Assays
| Inhibitor | IC50 (nM) | Substrate | Source |
| PF-8380 | 2.8 | Not Specified | |
| 1.16 | FS-3 | ||
| 1.7 | LPC | [1][7] | |
| IOA-289 | 36 (average for various LPA species) | Endogenous LPA in human plasma | [8] |
| Ziritaxestat (GLPG1690) | 131 | LPC | [6] |
| PAT-505 | 2.0 | Not Specified (in Hep3B cells) |
Table 2: Whole Blood/Plasma Assays
| Inhibitor | IC50 (nM) | Species | Source |
| PF-8380 | 101 | Human | |
| IOA-289 | 36 | Human | [8] |
| Ziritaxestat (GLPG1690) | 242 | Human | [6] |
| 418 | Mouse | [6] | |
| 542 | Rat | [6] | |
| PAT-505 | 9.7 | Human | |
| 62 | Mouse |
Experimental Protocols for Key Biochemical Assays
Accurate determination of inhibitor potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for common biochemical assays used to measure autotaxin activity.
Fluorogenic Assay using FS-3 Substrate
This assay utilizes a synthetic substrate, FS-3, which is an LPC analog conjugated to a fluorophore and a quencher. Cleavage by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Reconstitute and dilute recombinant human autotaxin to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., PF-8380) and a positive control inhibitor.
-
Reconstitute the FS-3 substrate.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted autotaxin enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm) at 37°C, taking measurements every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Colorimetric TOOS Assay
This assay measures the choline released from the hydrolysis of LPC by autotaxin. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with 4-aminoantipyrine (4-AAP) and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (TOOS) to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a LysoPLD buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 5 mM CaCl2, 60 µM CoCl2).
-
Prepare a solution of LPC substrate (e.g., 1 mM 1-myristoyl-sn-glycero-3-phosphocholine) in the LysoPLD buffer.
-
Prepare a color development reagent containing choline oxidase, horseradish peroxidase, 4-AAP, and TOOS in an appropriate buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the autotaxin source (e.g., purified enzyme or serum sample) to each well.
-
Add the serially diluted inhibitor or vehicle control.
-
Add the LPC substrate solution to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction and add the color development reagent to each well.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at 555 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized absorbance against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Mass Spectrometry (MS)-Based Assay
This label-free method directly measures the formation of the natural product, LPA, from the natural substrate, LPC. It is considered a gold-standard assay due to its use of physiological substrates and high specificity.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., Tris-buffered saline with Ca2+, Mg2+, and fatty acid-free BSA).
-
Prepare a solution of the natural LPC substrate (e.g., LPC 18:1).
-
Prepare serial dilutions of the test inhibitor.
-
In a reaction tube or plate, combine the autotaxin enzyme, inhibitor/vehicle, and buffer.
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the LPC substrate.
-
Incubate at 37°C for a defined period.
-
-
Sample Preparation for MS:
-
Stop the reaction by adding an organic solvent (e.g., butanol/ethyl acetate mixture) containing an internal standard (e.g., LPA 17:0).
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic phase containing the lipids to a new plate or vials and evaporate to dryness.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different lipid species using an appropriate column (e.g., C18 or HILIC).
-
Detect and quantify the specific LPA species and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the amount of LPA produced in each reaction by comparing the peak area of the analyte to that of the internal standard.
-
Normalize the LPA production to the vehicle control.
-
Plot the normalized LPA levels against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of autotaxin. A thorough understanding of its activity requires the use of well-defined biochemical assays. This guide provides a comparative framework for evaluating PF-8380 against other significant autotaxin inhibitors like IOA-289, Ziritaxestat (GLPG1690), and PAT-505. The choice of assay—be it the high-throughput fluorogenic method, the robust colorimetric TOOS assay, or the highly specific mass spectrometry-based approach—will depend on the specific research question, available resources, and the desired level of physiological relevance. By utilizing the detailed protocols and comparative data presented herein, researchers can effectively characterize the activity of PF-8380 and other autotaxin inhibitors, contributing to the advancement of therapies targeting the ATX-LPA signaling axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autotaxin activity with IOA-289 decreases fibrosis in mouse E0771 breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Selectivity profile of PF-8380 hydrochloride against other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic selectivity of PF-8380 hydrochloride, a potent inhibitor of autotaxin (ATX). The information presented herein is intended to assist researchers in evaluating the compound's specificity and potential for off-target effects. All experimental data is supported by detailed methodologies to ensure reproducibility.
Quantitative Selectivity Profile
This compound demonstrates high potency and selectivity for its primary target, autotaxin (ATX), an enzyme responsible for the production of lysophosphatidic acid (LPA).[1] The inhibitory activity of PF-8380 has been quantified against ATX from different species and in various assay formats. Limited data is available on its activity against other enzymes, with a known off-target interaction with the hERG channel.
| Enzyme Target | Species/System | IC50 (nM) | Fold Selectivity vs. Human ATX (Isolated Enzyme) |
| Autotaxin (ATX) | Human (isolated enzyme) | 2.8[1] | 1 |
| Autotaxin (ATX) | Human (whole blood) | 101[1] | 36 |
| Autotaxin (ATX) | Rat (isolated enzyme, FS-3 substrate) | 1.16[2] | 0.41 |
| hERG Channel | Not Specified | 480[3] | 171 |
Note: A broad-spectrum selectivity profile of this compound against a wider panel of enzymes, such as other phosphodiesterases and kinases, is not publicly available at the time of this publication. The hERG inhibition data indicates a potential for off-target cardiac effects and should be a consideration in experimental design.[3]
Autotaxin-LPA Signaling Pathway
The primary target of PF-8380, autotaxin, is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4][5] LPA then binds to a family of G protein-coupled receptors (GPCRs), designated LPA1-6, initiating a cascade of downstream signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, and survival.[4][5][6] By inhibiting ATX, PF-8380 effectively reduces the production of LPA, thereby modulating these signaling pathways.[1]
References
- 1. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PF-8380 Hydrochloride Effects with siRNA-Mediated Autotaxin Knockdown
A Comparative Guide for Researchers
This guide provides a comparative analysis of two common methods for inhibiting the enzymatic activity of autotaxin (ATX), a key enzyme in cancer progression: the small molecule inhibitor PF-8380 hydrochloride and RNA interference using small interfering RNA (siRNA). By examining the effects of both approaches on cancer cell lines, this guide aims to offer researchers a cross-validation perspective on targeting the ATX-lysophosphatidic acid (LPA) signaling axis.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of cellular processes, including cell proliferation, survival, migration, and invasion, and its dysregulation is a hallmark of several cancers. Consequently, ATX has emerged as a promising therapeutic target in oncology.
This compound is a potent and orally bioavailable inhibitor of ATX, with an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][2][3][4] It competitively binds to the active site of ATX, thereby blocking the production of LPA. An alternative and highly specific method for reducing ATX activity is siRNA-mediated gene silencing, which leads to the degradation of ATX mRNA and a subsequent decrease in protein expression.
This guide presents a side-by-side comparison of the phenotypic effects observed following treatment with this compound and ATX siRNA in different cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and ATX siRNA on various cancer cell lines. It is important to note that the data for each modality were obtained from separate studies, and direct head-to-head comparisons in the same experimental system are not yet available.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Treatment | Result | Reference |
| GL261 (Glioblastoma) | Cell Migration | 1 µM PF-8380 + 4 Gy Radiation | 33% reduction in cell migration | [5] |
| U87-MG (Glioblastoma) | Cell Migration | 1 µM PF-8380 + 4 Gy Radiation | 17.9% reduction in cell migration | [5] |
| GL261 (Glioblastoma) | Cell Invasion | 1 µM PF-8380 + 4 Gy Radiation | 35.6% reduction in cell invasion | [5] |
| U87-MG (Glioblastoma) | Cell Invasion | 1 µM PF-8380 + 4 Gy Radiation | 31.8% reduction in cell invasion | [5] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability | Increasing concentrations of PF-8380 | Significant dose-dependent reduction in cell viability | [1] |
| Huh7 (Hepatocellular Carcinoma) | Cell Migration | Increasing concentrations of PF-8380 | Significant inhibition of migratory capacity | [1] |
Table 2: Effects of siRNA-Mediated Autotaxin Knockdown on Cancer Cell Lines
| Cell Line | Assay | Treatment | Result | Reference |
| Ishikawa (Endometrial Cancer) | Cell Proliferation (CCK-8) | ATX siRNA | Slower rate of cell growth compared to control | |
| Ishikawa (Endometrial Cancer) | Colony Formation | ATX siRNA | Inhibition of cell proliferation |
Signaling Pathway
The diagram below illustrates the central role of Autotaxin (ATX) in the lysophosphatidic acid (LPA) signaling pathway and the points of intervention for PF-8380 and siRNA. PF-8380 directly inhibits the enzymatic activity of ATX, while siRNA prevents the translation of ATX mRNA into protein. Both interventions lead to a reduction in LPA levels and subsequent downstream signaling.
References
- 1. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel strategy for sorafenib-resistant hepatocellular carcinoma: autotaxin Inhibition by PF-8380 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of PF-8380 Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of PF-8380 hydrochloride, a potent and orally available autotaxin (ATX) inhibitor. It is designed to offer an objective overview of its performance against other alternatives, supported by experimental data, to aid researchers in their drug development and discovery efforts.
This compound has demonstrated significant efficacy in various preclinical in vivo models by directly inhibiting ATX, a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] LPA is a signaling molecule involved in numerous physiological and pathological processes, including cell proliferation, migration, inflammation, and angiogenesis.[3] By reducing LPA levels, PF-8380 modulates these downstream effects, showing therapeutic potential in oncology and inflammatory diseases.[2][4][5]
Comparative Efficacy of Autotaxin Inhibitors
The following table summarizes the in vivo efficacy of this compound in comparison to other known ATX inhibitors. This data is compiled from various preclinical studies and highlights key parameters for evaluating their performance.
| Compound | Animal Model | Dose & Administration | Key Findings | Reference |
| This compound | Rat Air Pouch (Inflammation) | 30 mg/kg, oral | >95% reduction in plasma and inflammatory site LPA levels within 3 hours; reduced inflammatory hyperalgesia.[1][5] | [1][5] |
| This compound | Mouse (Glioblastoma) | 10 mg/kg, oral (with radiation) | Delayed tumor growth to >32 days to reach 7000 mm³ vs. 11.2 days for untreated. | [4] |
| This compound | Mouse (Endotoxemia) | 30 mg/kg, oral | Significantly attenuated LPS-induced neuroinflammation (reduced iNOS, TNFα, IL-1β, IL-6, and CXCL2 mRNA expression in the brain).[6][7] | [6][7] |
| BI-2545 | Rat | Not specified | Achieved up to 90% reduction in plasma LPA species; demonstrated higher in vivo potency compared to PF-8380.[8] | [8] |
| Ziritaxestat (GLPG-1690) | Human (Idiopathic Pulmonary Fibrosis) | Not specified | Advanced to Phase 3 clinical trials (though later discontinued). | [3] |
Mechanism of Action: The ATX-LPA Signaling Pathway
PF-8380 functions by inhibiting autotaxin, a lysophospholipase D, which catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a series of G-protein coupled receptors (LPAR1-6), activating downstream signaling pathways, such as the Akt/PKB pathway, which are implicated in cell survival, proliferation, and migration.[4] By blocking ATX, PF-8380 effectively reduces the levels of LPA, thereby inhibiting these pathological cellular responses.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key in vivo experimental protocols used to assess the efficacy of this compound.
1. Glioblastoma Radiosensitization in a Heterotopic Mouse Model [4]
-
Animal Model: Mice with heterotopic GL261 murine glioblastoma tumors.
-
Treatment Groups:
-
Untreated control
-
This compound (10 mg/kg) alone
-
Irradiation alone (five fractions of 2 Gy)
-
Combination of this compound (10 mg/kg) and irradiation.
-
-
Drug Administration: PF-8380 was administered orally.
-
Efficacy Endpoint: Time for tumor volume to reach 7000 mm³.
-
Key Findings: The combination of PF-8380 and irradiation significantly delayed tumor growth compared to either treatment alone.[4]
2. Rat Air Pouch Model of Inflammation [1][5]
-
Animal Model: Male Lewis rats.
-
Induction of Inflammation: An air pouch was created on the dorsum of the rats, followed by injection of an irritant to induce an inflammatory response.
-
Treatment: Oral administration of this compound at doses ranging from 1 to 100 mg/kg.
-
Sample Collection: Plasma and air pouch fluid were collected at various time points.
-
Analysis: LPA levels in plasma and pouch fluid were quantified. Inflammatory hyperalgesia was also assessed.
-
Key Findings: A 30 mg/kg dose of PF-8380 resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory site within 3 hours.[1][5]
3. Mouse Endotoxemia Model for Neuroinflammation [6][7]
-
Animal Model: C57BL/6 mice.
-
Induction of Endotoxemia: A single intraperitoneal injection of lipopolysaccharide (LPS) (5 mg/kg body weight).
-
Treatment: Co-injection of LPS with PF-8380 (30 mg/kg body weight).
-
Sample Collection: Brain tissue was collected for analysis.
-
Analysis: mRNA expression of pro-inflammatory markers (iNOS, TNFα, IL-1β, IL-6, CXCL2) in the brain was measured.
-
Key Findings: PF-8380 significantly attenuated the LPS-induced upregulation of these pro-inflammatory genes in the brain.[6][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-8380 | PDE | TargetMol [targetmol.com]
- 3. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
- 4. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of ATX inhibitors
A Comparative Guide to the Pharmacokinetic Profiles of Novel Autotaxin (ATX) Inhibitors
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions, as well as certain cancers. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of three investigational ATX inhibitors: Ziritaxestat, IOA-289, and Cudetaxestat, based on publicly available data from clinical trials.
The Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of Autotaxin in converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling pathways that contribute to fibrosis and other disease processes. ATX inhibitors block this initial conversion, thereby reducing the production of LPA and mitigating its pathological effects.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical to its efficacy and safety. The following table summarizes the available human pharmacokinetic data for Ziritaxestat, IOA-289, and Cudetaxestat from Phase 1 clinical trials conducted in healthy volunteers.
| Parameter | Ziritaxestat (GLPG1690) | IOA-289 | Cudetaxestat (BLD-0409) |
| Mechanism | Selective ATX Inhibitor | Selective ATX Inhibitor | Non-competitive ATX Inhibitor |
| Tmax (Median) | ~2 hours[1][2] | Not specified | < 4 hours[3] |
| t1/2 (Mean) | ~5 hours[1][2] | Not specified | Not specified |
| Cmax | 0.09-19.01 µg/mL (single doses: 20-1500 mg)[1][2] | Dose-dependent increase in plasma exposure[4] | Not specified |
| AUC | 0.501-168 µg·h/mL (single doses: 20-1500 mg)[1][2] | Dose-dependent increase in plasma exposure[4] | Not specified |
| Bioavailability | 54% (absolute)[5] | Not specified | Not specified |
| Dose Proportionality | Yes[1][2] | Yes[4] | Not specified |
| Food Effect | No clinically significant effect observed[1] | Not specified | Not specified |
| Accumulation | Not specified | Not specified | < 1.2-fold (daily dosing)[3] |
Summary of Findings:
-
Ziritaxestat (GLPG1690) has been the most extensively characterized in publicly available literature. It demonstrates rapid absorption and elimination, with a half-life of approximately 5 hours, suggesting that it may require twice-daily dosing to maintain therapeutic concentrations.[1][2] Its exposure increases proportionally with the dose, and it has an oral bioavailability of 54%.[1][2][5]
-
IOA-289 has also shown a dose-dependent increase in plasma exposure in a Phase 1 study in healthy volunteers.[4] While specific PK parameters like Cmax and AUC values have not been detailed in the available abstracts, the data confirms a predictable relationship between the dose administered and the concentration achieved in the body.
-
Cudetaxestat (BLD-0409) is characterized by its rapid absorption, reaching peak plasma levels in under 4 hours.[3] An important feature is its minimal accumulation with once-daily dosing, which suggests a low risk of drug build-up in the body with chronic administration.[3]
Experimental Protocols
The pharmacokinetic data presented above were primarily generated from Phase 1 clinical trials. These studies are the first-in-human trials and are designed to assess the safety, tolerability, and pharmacokinetic profile of an investigational drug in healthy volunteers.
General Experimental Workflow
The diagram below outlines a typical workflow for a Phase 1, single and multiple ascending dose (SAD/MAD) pharmacokinetic study, which was the design used for the inhibitors discussed.
Specific Methodologies:
-
Ziritaxestat (GLPG1690): The first-in-human trial (NCT02179502) was a randomized, double-blind, placebo-controlled study.[1][2] It involved single ascending oral doses ranging from 20 mg to 1500 mg and multiple ascending doses (150 mg twice daily, 600 mg and 1000 mg once daily) administered for 14 days to healthy male subjects.[1][2] A separate study (NCT03787186) was conducted to determine the absolute bioavailability using an intravenous microdose of 14C-labeled ziritaxestat alongside a 600 mg oral dose.[5]
-
IOA-289: A Phase 1, randomized, double-blind, placebo-controlled study (NCT05027568) was conducted in healthy male volunteers to evaluate single ascending oral doses.[4] The study assessed safety, tolerability, and pharmacokinetic and pharmacodynamic parameters, including the reduction of LPA C18:2.[4]
-
Cudetaxestat (BLD-0409): A Phase 1, single and multiple ascending dose-ranging study (NCT04146805) was performed in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral solution formulation.[3]
In all studies, blood samples were collected at various time points post-dosing to determine the drug concentration in plasma over time. This concentration data was then used to calculate the key PK parameters. The analytical method typically used for quantifying small molecule inhibitors like these in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Conclusion
Ziritaxestat, IOA-289, and Cudetaxestat are all promising ATX inhibitors that have demonstrated favorable safety and pharmacokinetic profiles in early-stage clinical trials. Ziritaxestat has a well-documented PK profile with rapid absorption and a relatively short half-life. IOA-289 and Cudetaxestat also show predictable and dose-proportional pharmacokinetics. The subtle differences in their profiles, such as Cudetaxestat's non-competitive mechanism and low accumulation, may offer distinct therapeutic advantages. Further clinical development and comparative studies will be necessary to fully elucidate their potential in treating fibrotic diseases and cancer.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PF-8380 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PF-8380 hydrochloride, a potent autotaxin inhibitor. The following guidelines are designed to ensure a safe laboratory environment and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste. |
| Body Protection | A laboratory coat is required. For procedures with a higher risk of splashes, a chemically impervious apron or gown is recommended. |
| Respiratory Protection | When handling the solid compound or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) should be used in a well-ventilated area. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is essential for user safety and to preserve the stability of this compound.
Engineering Controls
-
Ventilation: All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, confirm that all necessary PPE is available and in good condition. Cover the work surface with disposable, absorbent bench paper.
-
Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a dedicated spatula and weigh paper.
-
Solution Preparation: To create a stock solution, add the desired solvent to the vial containing the this compound. Cap the vial securely and mix thoroughly. Based on supplier information, PF-8380 is soluble in DMSO.[1][2]
-
Experimental Use: When adding the compound to experimental setups, use precision dispensing tools (e.g., calibrated micropipettes) to minimize the risk of spills and aerosol generation.
-
Post-Handling: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol). All contaminated disposable materials must be discarded as hazardous waste.
Storage Conditions
Proper storage is critical to maintain the compound's stability.
| Form | Storage Temperature | Duration |
| Stock Solution | -80°C | Up to 2 years[3] |
| Stock Solution | -20°C | Up to 1 year[3] |
To prevent degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local environmental regulations.
-
Solid Waste: Collect all contaminated solid materials, including gloves, pipette tips, and bench paper, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Unused Compound: Any excess or expired solid this compound must be disposed of as hazardous chemical waste.
Autotaxin Signaling Pathway and Inhibition by PF-8380
PF-8380 is a potent inhibitor of autotaxin (ATX), an enzyme responsible for the synthesis of lysophosphatidic acid (LPA).[1] LPA is a bioactive lipid that signals through G-protein coupled receptors to influence a variety of cellular functions, including cell growth, proliferation, and migration. By inhibiting ATX, PF-8380 effectively reduces LPA levels, thereby disrupting these signaling pathways.[2]
Caption: PF-8380 inhibits autotaxin (ATX), blocking the conversion of LPC to LPA.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
